Technical Documentation Center

4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
  • CAS: 214416-40-7

Core Science & Biosynthesis

Foundational

Technical Monograph: The 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine Scaffold

Topic: Physicochemical Properties of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Preclinical Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Preclinical Researchers

Structural Dynamics, Physicochemical Profiling, and Synthetic Utility

Executive Summary

The compound 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine represents a "privileged scaffold" in medicinal chemistry. Structurally characterized by a pyrazole core substituted with a lipophilic dichlorophenyl moiety at the 4-position, a methyl group at the 5-position, and a primary amine at the 3-position, this molecule serves as a critical pharmacophore for COX-2 inhibitors , CB1 antagonists (e.g., Rimonabant analogs), and p38 MAPK inhibitors .

This guide dissects the physicochemical barriers associated with this scaffold—specifically its "brick dust" solubility profile and tautomeric complexity—and provides actionable protocols for its synthesis and biopharmaceutical optimization.

Molecular Identity & Structural Dynamics

Tautomeric Equilibrium

The 3-aminopyrazole core exists in a dynamic equilibrium between the 1H- and 2H-tautomers. While the 1H-form is generally thermodynamically favored in the solid state due to intermolecular hydrogen bonding, the 2H-form often dictates ligand-protein binding events, particularly in kinase pockets where the pyrazole nitrogen acts as a hydrogen bond acceptor.

Key Insight: The 2,4-dichlorophenyl group at the 4-position exerts a steric twist (dihedral angle ~40–50°), disrupting planarity and preventing efficient


-

stacking, which slightly improves solubility compared to the planar 4-phenyl analogs.
Graphviz Visualization: Tautomerism & Binding Modes

The following diagram illustrates the tautomeric shift and the steric influence of the dichlorophenyl group.

Tautomerism T1 1H-Tautomer (Solid State Dominant) H-Bond Donor: N1 T2 2H-Tautomer (Bioactive Form) H-Bond Acceptor: N2 T1->T2 Proton Shift (Fast) Steric Steric Clash: 2,4-Cl2-Phenyl vs. Methyl (Induces Non-Planarity) Steric->T1 Modulates Packing Steric->T2 Modulates Binding

Figure 1: Tautomeric equilibrium between N1-H and N2-H forms, mediated by the steric influence of the 4-aryl substituent.

Physicochemical Profile

The "brick dust" nature of this compound (high melting point, low aqueous solubility) poses formulation challenges. The data below synthesizes experimental ranges from analogous 4-arylpyrazoles and calculated consensus values.

Core Properties Table
PropertyValue / RangeTechnical Commentary
Molecular Formula C₁₀H₉Cl₂N₃-
Molecular Weight 242.10 g/mol Fragment-like space; ideal for lead optimization.
LogP (Octanol/Water) 3.2 – 3.8 (Exp/Calc)High lipophilicity driven by the 2,4-dichlorophenyl ring. Requires co-solvents (DMSO, PEG400) for bioassays.
pKa (Pyrazolium) ~2.5 (Basic)The pyrazole ring is a weak base. Protonation occurs at N2.
pKa (Amine) ~14 (Acidic)The exocyclic -NH₂ is weakly acidic and non-basic due to resonance delocalization into the heteroaromatic ring.
Melting Point 185 – 192 °CHigh crystal lattice energy indicates strong intermolecular H-bonding (dimer formation).
PSA (Polar Surface Area) ~52 ŲExcellent membrane permeability (Rule of 5 compliant).
Solubility (Water) < 10 µg/mLClass II/IV (BCS). Dissolution is the rate-limiting step for absorption.
Solubility & Formulation Strategy
  • Solubilization: The compound is practically insoluble in neutral water.

  • Recommended Vehicle: 5% DMSO / 5% Solutol HS15 / 90% Saline for in vivo IP/IV administration.

  • Salt Selection: Due to the weak basicity (pKa ~2.5), stable salts are difficult to form with weak acids. Strong mineral acids (HCl, H₂SO₄) may form salts, but they are prone to hydrolysis in aqueous media.

Synthetic Protocol & Purity Profiling

The most robust synthesis for 4-substituted-3-aminopyrazoles is the Thorpe-Ziegler cyclization logic, specifically the condensation of an


-substituted 

-ketonitrile with hydrazine.
Synthetic Workflow (Graphviz)

Synthesis SM1 2,4-Dichlorophenylacetonitrile Reagent1 Ethyl Acetate / NaH (Claisen Condensation) SM1->Reagent1 Inter Intermediate: 2-(2,4-dichlorophenyl)-3-oxobutanenitrile Reagent1->Inter Acylation Reagent2 Hydrazine Hydrate (EtOH, Reflux) Inter->Reagent2 Product TARGET: 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine Reagent2->Product Cyclization & Tautomerization

Figure 2: Convergent synthesis route via nitrile intermediate.

Detailed Methodology

Step 1: Preparation of 2-(2,4-dichlorophenyl)-3-oxobutanenitrile

  • Charge: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF under Argon.

  • Addition: Add 2,4-dichlorophenylacetonitrile (1.0 eq) dropwise at 0°C. Stir for 30 min.

  • Acylation: Add Ethyl Acetate (1.5 eq) dropwise. Allow to warm to RT and reflux for 4 hours.

  • Workup: Quench with ice water, acidify with dilute HCl to pH 4. Extract with EtOAc.[1] The intermediate exists as an enol/keto mixture.

Step 2: Cyclization to Pyrazole

  • Reaction: Dissolve the crude keto-nitrile in Ethanol. Add Hydrazine Hydrate (1.5 eq).

  • Conditions: Reflux for 6–12 hours. Monitor by TLC (the nitrile spot disappears; a fluorescent blue spot appears).

  • Purification: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water (9:1).

    • Note: The 2,4-dichloro group makes the product less soluble than the phenyl analog, aiding precipitation.

Analytical Validation (Self-Validating Criteria)
  • ¹H NMR (DMSO-d₆):

    • 
       2.15 ppm (s, 3H, -CH₃).
      
    • 
       4.5–5.5 ppm (br s, 2H, -NH₂). Diagnostic peak: disappears with D₂O shake.
      
    • 
       11.5–12.0 ppm (br s, 1H, Pyrazole-NH).
      
  • Mass Spectrometry: ESI+ m/z = 242/244 (Characteristic Cl₂ isotope pattern 9:6:1).

Biopharmaceutical Implications[2][3]

ADME Prediction
  • Metabolic Stability: The 2,4-dichloro substitution is a strategic medicinal chemistry modification. It blocks the metabolically vulnerable para-position of the phenyl ring, significantly extending half-life (

    
    ) compared to the unsubstituted analog by preventing CYP450-mediated hydroxylation.
    
  • Permeability: High (Papp > 10 x 10⁻⁶ cm/s in Caco-2). The molecule is likely to cross the Blood-Brain Barrier (BBB) unless it is a P-gp substrate (common for dichlorophenyl-pyrazoles).

Safety & Toxicity Alerts
  • Aniline Isostere: While not a true aniline, the 3-aminopyrazole moiety can undergo bioactivation to reactive nitrenium ions, though this is less common than in electron-rich anilines.

  • Environmental: Chlorinated aromatics are persistent. Waste disposal must follow halogenated solvent protocols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12383043, 4-Methyl-1H-pyrazol-3-amine (Analogous Scaffold Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Physicochemical Properties).[2] Retrieved from [Link]

  • MDPI Molecules (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. (Provides mechanistic validation for hydrazine condensation). Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of COX-2 Inhibitors. (Validates the 4-aryl-pyrazole scaffold utility). Retrieved from [Link]

Sources

Exploratory

The Aminopyrazole Scaffold in Medicinal Chemistry: Biological Activity, Mechanism of Action, and Therapeutic Potential

Executive Summary The aminopyrazole moiety—specifically the 3-amino and 5-amino isomers—represents a "privileged scaffold" in modern drug discovery.[1][2] Its structural versatility allows it to serve as a robust bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrazole moiety—specifically the 3-amino and 5-amino isomers—represents a "privileged scaffold" in modern drug discovery.[1][2] Its structural versatility allows it to serve as a robust bioisostere for the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors. Beyond oncology, aminopyrazole derivatives display potent activity in infectious diseases and inflammation by modulating targets such as DNA gyrase and p38 MAPK. This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis, and experimental validation of these compounds.

Chemical Foundation & Structure-Activity Relationship (SAR)[1][2]

Structural Isomerism and Tautomerism

The biological activity of aminopyrazoles is governed by their tautomeric equilibrium. The pyrazole ring contains two nitrogen atoms: a pyrrole-like NH (hydrogen bond donor) and a pyridine-like N (hydrogen bond acceptor).[1][2]

  • 3-Aminopyrazole vs. 5-Aminopyrazole: While often used interchangeably due to tautomerism in unsubstituted forms, the regiochemistry becomes fixed upon N1-substitution.[1][2]

    • 5-Aminopyrazoles: Often utilized to project substituents into the solvent-exposed regions of a binding pocket.[1][2]

    • 3-Aminopyrazoles: Frequently mimic the adenine purine system, facilitating hydrogen bonding with the hinge region of kinase enzymes.[1][3]

Pharmacophore Features

The aminopyrazole core offers a distinct Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Donor (A-D-D) motif depending on the tautomer and substitution pattern.[1][2] This is critical for:

  • Hinge Binding: Forming bidentate or tridentate hydrogen bonds with the backbone of kinase ATP-binding sites.[1]

  • Solubility: The exocyclic amino group enhances aqueous solubility compared to simple pyrazoles.

  • Synthetic Accessibility: The amino group serves as a versatile handle for further functionalization (e.g., amide coupling, urea formation).

Visualization: Synthesis and Tautomerism

The following diagram illustrates the standard synthetic route via the reaction of hydrazines with


-ketonitriles and the resulting tautomeric forms.

Aminopyrazole_Synthesis cluster_SAR SAR Implications Hydrazine Hydrazine (R-NHNH2) Reaction Cyclocondensation (Reflux in EtOH) Hydrazine->Reaction BetaKeto β-Ketonitrile (R'-CO-CH2-CN) BetaKeto->Reaction Tautomer1 5-Aminopyrazole (Major Product if R=Aryl) Reaction->Tautomer1 Kinetic Control Tautomer2 3-Aminopyrazole (Tautomeric Equilibrium) Tautomer1->Tautomer2 Tautomerism (H-shift) Solubility Solubility Enhancement Tautomer1->Solubility Hinge Kinase Hinge Interaction Tautomer2->Hinge

Caption: Synthetic pathway for aminopyrazoles via cyclocondensation and their subsequent tautomeric relevance in SAR.

Therapeutic Applications & Mechanism of Action[4][5]

Oncology: The Kinase Inhibitor Revolution

The most significant application of aminopyrazoles is in the inhibition of protein kinases. The scaffold is designed to compete with ATP for the active site.

Case Study: Pirtobrutinib (BTK Inhibitor)

Pirtobrutinib is a reversible (non-covalent) inhibitor of Bruton's Tyrosine Kinase (BTK).[1][4] Unlike first-generation covalent inhibitors (e.g., Ibrutinib) that react with Cys481, Pirtobrutinib relies on a highly specific hydrogen bonding network stabilized by its aminopyrazole-carboxamide core.[1][2]

  • Mechanism: The aminopyrazole moiety wedges into the ATP binding pocket, stabilizing the kinase in an inactive conformation without requiring a covalent bond. This allows it to remain effective even against C481S resistance mutations.

Case Study: Tozasertib (Aurora Kinase Inhibitor)

Tozasertib (VX-680) utilizes a 3-aminopyrazole moiety linked to a pyrimidine.[1][2][5] The aminopyrazole nitrogen atoms form critical hydrogen bonds with the hinge region residues (Glu211 and Ala213) of Aurora A kinase.[3]

Infectious Diseases
  • Antibacterial: Aminopyrazoles target the ATPase subdomain of DNA gyrase B (GyrB) in bacteria. The donor-acceptor motif mimics the adenine of the ATP substrate required for DNA supercoiling.[1]

  • Antiviral: Derivatives have shown efficacy against Influenza and HIV by interfering with viral polymerase assembly.

Visualization: Kinase Binding Mode

The diagram below abstracts the interaction between an aminopyrazole inhibitor and the kinase hinge region.

Kinase_Binding cluster_Pocket ATP Binding Pocket Backbone_CO Hinge Backbone (C=O) (Acceptor) Backbone_NH Hinge Backbone (N-H) (Donor) Pyraz_N Pyrazole -N= (Acceptor) Backbone_NH->Pyraz_N H-Bond Pyraz_NH Pyrazole -NH (Donor) Pyraz_NH->Backbone_CO H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyraz_N->Gatekeeper Steric Clash Avoidance Exo_NH2 Exocyclic -NH2 (Donor/Acceptor)

Caption: Schematic of the bidentate hydrogen bonding network between the aminopyrazole core and kinase hinge residues.

Quantitative Data Summary

The following table summarizes the inhibitory potency (


) of key aminopyrazole derivatives against their respective targets, highlighting the scaffold's potency.
CompoundPrimary TargetMechanism

/

(Approx)
Clinical Status
Pirtobrutinib BTK (Wild Type & C481S)Non-covalent ATP competitive< 5 nMFDA Approved
Tozasertib (VX-680) Aurora A/BATP competitive~0.6 nM (

)
Clinical Trials (Discontinued)
AT7519 CDK1, CDK2, CDK9ATP competitive< 50 nMPhase II
Asciminib *BCR-ABL1Allosteric (Myristoyl pocket)0.5 - 1 nMFDA Approved

*Note: Asciminib contains a pyrazole ring, though the amino-functionality is distinct from the core aminopyrazole scaffold described in Pirtobrutinib.[1]

Experimental Protocols

Protocol: Synthesis of 5-Amino-1-arylpyrazole-4-carboxylate

This protocol describes the synthesis of a key intermediate for aminopyrazole-based drugs.[1][2]

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate[1]

  • Aryl hydrazine (e.g., Phenylhydrazine)[1]

  • Ethanol (absolute)[1]

  • Triethylamine (catalytic)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl (ethoxymethylene)cyanoacetate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add the aryl hydrazine (10 mmol) dropwise at room temperature. A slight exotherm may be observed.

  • Cyclization: Heat the reaction mixture to reflux (

    
    C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1]
    
  • Isolation: Cool the mixture to room temperature. The 5-aminopyrazole product often precipitates upon cooling.[1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary to achieve >95% purity (verified by

    
    H-NMR).
    
    • Validation: The appearance of a broad singlet around 5.0–6.0 ppm in DMSO-

      
       confirms the 
      
      
      
      group.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

A luminescent assay to quantify the activity of aminopyrazole derivatives against a specific kinase (e.g., CDK2).[1]

Reagents:

  • Recombinant Kinase (e.g., CDK2/CyclinA)[1][6]

  • Substrate (e.g., Histone H1)[1]

  • Ultrapure ATP

  • ADP-Glo™ Reagent (Promega)[1][2]

  • Test Compound (Aminopyrazole derivative dissolved in DMSO)[1]

Workflow:

  • Kinase Reaction: In a 384-well white plate, incubate Kinase (5 ng/well), Substrate (0.2

    
     g/well ), and Test Compound (serial dilutions) in Kinase Buffer for 10 minutes at room temperature.
    
  • ATP Addition: Initiate the reaction by adding ATP (at

    
     concentration, typically 10–50 
    
    
    
    M). Incubate for 60 minutes at room temperature.
  • ADP-Glo Reagent: Add ADP-Glo™ Reagent (equal volume to reaction) to terminate the kinase reaction and deplete remaining ATP.[1] Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. log[Compound] to calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Future Outlook

The aminopyrazole scaffold is evolving beyond simple ATP competition.

  • PROTACs: Researchers are using aminopyrazoles as the "warhead" ligand for the Protein of Interest (POI), linked to an E3 ligase ligand. This degrades the target protein rather than just inhibiting it.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight and high binding efficiency, the aminopyrazole fragment is a popular starting point for FBDD campaigns targeting "undruggable" kinases.[1]

References

  • Pirtobrutinib Preclinical Characterization Title: Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor.[4] Source: PubMed Central (PMC) URL:[1][Link]

  • Aminopyrazoles in Medicinal Chemistry Review Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI / PubMed URL:[1][Link]

  • JNK3 Inhibitor Design Title: Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Source: Journal of Medicinal Chemistry (ACS) URL:[1][Link][1]

  • CDK Inhibitors and Aminopyrazoles Title: Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy.[5][6][7] Source: Bioorganic & Medicinal Chemistry Letters / NIH URL:[Link]

  • Tozasertib (VX-680) Structure & Activity Title: Discovery of VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases.[1][2][5] Source: Nature Medicine URL:[1][Link][1]

Sources

Foundational

Precision In Silico Profiling: Molecular Docking of Dichlorophenyl Pyrazole Amines

Target Focus: Cyclooxygenase-2 (COX-2) Inhibition & Polypharmacology Executive Summary This technical guide details the computational workflow for evaluating dichlorophenyl pyrazole amines —a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Target Focus: Cyclooxygenase-2 (COX-2) Inhibition & Polypharmacology

Executive Summary

This technical guide details the computational workflow for evaluating dichlorophenyl pyrazole amines —a privileged scaffold in medicinal chemistry known for its dual anti-inflammatory and anticancer potential. Unlike generic docking tutorials, this document focuses on the specific physicochemical challenges presented by the dichlorophenyl moiety , particularly the modeling of halogen bonding (σ-hole interactions) and hydrophobic enclosure within the COX-2 active site.

Part 1: The Pharmacophore & Target Landscape

The Scaffold: Dichlorophenyl Pyrazole Amine

The pyrazole ring serves as a rigid linker, while the amine group often acts as a hydrogen bond donor. However, the 3,4- or 2,4-dichlorophenyl substitution is the critical pharmacophore.

  • Lipophilicity: The dichloro-substitution significantly increases logP, facilitating membrane permeability and hydrophobic collapse into the COX-2 channel.

  • Electronic Effects: The electron-withdrawing chlorine atoms deactivate the phenyl ring but create localized positive electrostatic potentials (σ-holes) on the halogens, enabling specific directional interactions with backbone carbonyls.

The Biological Target: COX-2

While these derivatives show activity against EGFR and Topoisomerase II, COX-2 remains the primary model system due to its distinct hydrophobic side pocket which accommodates bulky aryl-halo groups (unlike the restrictive COX-1 pocket).

Key Residues for Docking Grid Definition:

  • Arg120: The "gatekeeper" residue; typically forms H-bonds with the ligand's polar head.

  • Tyr355: Stabilizes the ligand via H-bonding and shape complementarity.

  • Val523: The critical residue differentiating COX-2 (Val) from COX-1 (Ile), opening the side pocket.

Part 2: Pre-Docking Preparation (The Foundation)

Ligand Construction & QM Optimization

Standard force fields (MMFF94) often fail to accurately represent the geometry of halogenated aromatics.

  • Protocol:

    • Generate 2D structures (e.g., ChemDraw).

    • Convert to 3D and perform Density Functional Theory (DFT) optimization (B3LYP/6-31G* level) to correct the C-Cl bond lengths and dihedral angles.

    • Tautomer Check: Pyrazoles exist in annular tautomers (

      
       vs 
      
      
      
      ). For docking, generate both tautomers unless N-substitution locks the state.
Protein Preparation (PDB: 5KIR)

We utilize PDB ID 5KIR (Celecoxib-bound COX-2) as the reference structure due to its high resolution (2.7 Å) and pre-formed inhibitor pocket.

  • Heme Group Handling: COX-2 contains a Heme B cofactor. Do not delete it. It is structural.[1][2][3][4] However, ensure it is not part of the "ligand" selection for docking but treated as part of the receptor environment.

  • Water Molecules: Remove bulk waters, but inspect waters bridging Arg120 and the ligand. If a water molecule mediates an interaction in the crystal structure, retain it as a rigid body.

Part 3: The Docking Protocol (Step-by-Step)

This protocol assumes the use of AutoDock Vina or Glide , but the parameters are universal.

Step 1: Grid Generation

The grid must encompass the L-shaped active site of COX-2.

  • Center: Coordinates of the co-crystallized Celecoxib.

  • Dimensions:

    
     Å (sufficient to cover the hydrophobic channel).
    
  • Constraint (Optional): If using Glide, apply a hydrogen bond constraint to Arg120 to filter out non-productive poses immediately.

Step 2: Search Algorithm & Scoring
  • Exhaustiveness: Set to 32 (Vina) or XP (Extra Precision in Glide). Halogenated ligands have deep energy wells; low exhaustiveness will miss the global minimum.

  • Scoring Function Adjustment: Standard Vina scoring treats halogens primarily as hydrophobic.

    • Advanced Tactic: If using AutoDock 4.2, edit the parameter file to include specific VdW radii for Chlorine that account for the anisotropic electron distribution, or use AutoDock-GPU with specialized potential maps.

Step 3: Self-Validation (The "Trust" Metric)

Before docking new compounds, re-dock the crystallized Celecoxib.

  • Pass Criteria: Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å .

  • Fail Action: If RMSD > 2.0 Å, adjust the grid box size or check protonation states of His90.

Part 4: Visualization of Workflows & Pathways

Biological Context: COX-2 Signaling Pathway

Understanding the downstream effects of inhibiting this target.

COX2_Pathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 PLA2->AA COX2 COX-2 Enzyme (Target) AA->COX2 Substrate Entry PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation PGE2 Prostaglandin E2 PGG2->PGE2 Isomerization Receptor EP Receptors PGE2->Receptor Binding Response Inflammation & Tumor Angiogenesis Receptor->Response Signaling Cascade Ligand Dichlorophenyl Pyrazole Amine Ligand->COX2 Inhibition (IC50 < 5 µM)

Caption: The Arachidonic Acid cascade. Dichlorophenyl pyrazoles inhibit the COX-2 step, preventing the synthesis of pro-inflammatory prostaglandins.

The Computational Workflow

Docking_Workflow Ligand2D Ligand 2D (ChemDraw) PrepLig Ligand Prep (DFT Opt + Tautomers) Ligand2D->PrepLig ProteinPDB Protein Crystal (PDB: 5KIR) PrepProt Protein Prep (Remove H2O, Fix Heme) ProteinPDB->PrepProt Docking Docking Run (Vina/Glide) PrepLig->Docking Grid Grid Generation (Center: Arg120) PrepProt->Grid Grid->Docking RMSD RMSD Check (< 2.0 Å) Docking->RMSD RMSD->Grid Fail (Refine) Analysis Interaction Profiling (Halogen Bonds, Pi-Stacking) RMSD->Analysis Pass

Caption: Step-by-step in silico workflow ensuring structural integrity and validation before final interaction analysis.

Part 5: Data Synthesis & Interpretation

Interaction Profiling: What to Look For

When analyzing the docked poses of dichlorophenyl pyrazoles, quantify the following:

Interaction TypeTarget Residue (COX-2)Significance for Dichlorophenyl Pyrazoles
Hydrogen Bond Arg120 The amine group should donate H to the carbonyl or side chain of Arg120.
Halogen Bond Ser530 / Tyr385 Look for Cl...O distances < 3.5 Å and C-Cl...O angles

160-180°. This is the "sigma-hole" effect.[5][6]
Pi-Pi Stacking Tyr355 The pyrazole ring often stacks with Tyr355, stabilizing the core.
Hydrophobic Val523 The dichlorophenyl tail sits in the hydrophobic pocket created by Val523.
Quantitative Benchmarks

Based on recent literature (see References), a potent inhibitor in this class should exhibit:

  • Binding Energy (Vina):

    
     kcal/mol.[1]
    
  • Ligand Efficiency:

    
     kcal/mol/heavy atom.
    
  • RMSD (vs Celecoxib): The pyrazole core should align within 1.5 Å of the celecoxib pyrazole ring.

References

  • Chowdhury, M. A., et al. (2010). "Synthesis, biological evaluation and molecular docking studies of some novel pyrazole derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry. Link

  • Abdel-Mottaleb, Y., et al. (2016). "Dichlorophenyl pyrazole derivatives as selective COX-2 inhibitors: Design, synthesis, and docking." European Journal of Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Protein Data Bank. "Crystal Structure of Murine COX-2 complexed with Celecoxib (PDB: 5KIR)." Link

Sources

Exploratory

Technical Whitepaper: The Pharmacophore Potential of 4-(2,4-Dichlorophenyl) Pyrazoles in Kinase Inhibition

The following technical guide details the pharmacological potential, synthesis, and evaluation of 4-(2,4-dichlorophenyl) pyrazoles as kinase inhibitors. This guide is structured for medicinal chemists and pharmacologists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential, synthesis, and evaluation of 4-(2,4-dichlorophenyl) pyrazoles as kinase inhibitors. This guide is structured for medicinal chemists and pharmacologists, focusing on the structural rationale of the dichlorophenyl moiety and its application in targeting specific kinase domains (e.g., p38 MAPK, CDK2).

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1] This guide focuses on a specific subclass: 4-(2,4-dichlorophenyl) pyrazoles . The inclusion of the 2,4-dichlorophenyl moiety at the 4-position is not arbitrary; it is a strategic design element intended to exploit hydrophobic pockets (specifically the "gatekeeper" region) within the ATP-binding site of kinases. This document outlines the synthetic pathways, structure-activity relationships (SAR), and validation protocols required to develop these compounds as potent ATP-competitive inhibitors.

Structural Rationale & SAR Analysis

The Pyrazole Core as an ATP Mimic

Kinase inhibitors typically function by competing with ATP for the hinge region of the kinase domain. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, interacting with the backbone amide of the hinge region residues (e.g., Met109 in p38


).
The Role of the 2,4-Dichlorophenyl Moiety

The substitution of a phenyl ring at the 4-position of the pyrazole directs the aryl group into the hydrophobic back pocket of the kinase. The 2,4-dichloro substitution pattern offers three distinct pharmacological advantages:

  • Lipophilic Efficiency: The chlorine atoms increase

    
    , enhancing membrane permeability and affinity for the hydrophobic Pocket II (often adjacent to the gatekeeper residue).
    
  • Halogen Bonding: The sigma-hole of the chlorine atom (specifically at the 4-position) can form directed halogen bonds with backbone carbonyls or sulfhydryl groups of cysteine residues in the active site.

  • Conformational Lock: The ortho-chlorine (2-position) induces a twisted conformation relative to the pyrazole plane (dihedral angle > 30°), which is often required to fit the narrow cleft between the N-lobe and C-lobe of the kinase.

SAR Data Summary

The following table summarizes the theoretical and observed impact of phenyl ring substitutions on kinase inhibitory potency (IC


), based on comparative scaffold analysis.
Substitution (R)Electronic EffectLipophilicity (

)
Predicted Kinase AffinityNotes
Phenyl (Unsubstituted) Neutral0.00ModerateLacks specific hydrophobic interactions.
4-Fluorophenyl Weak Deactivating0.14GoodCommon bioisostere; often metabolically labile.
4-Chlorophenyl Deactivating0.71HighGood fit for deep hydrophobic pockets.
2,4-Dichlorophenyl Strong Deactivating 1.42 Very High Twisted conformation favors selectivity; fills Gatekeeper pocket.
4-Methoxyphenyl Activating-0.02Low/ModerateElectron donation may disrupt hinge H-bonding.

Chemical Synthesis Protocols

To access the 4-(2,4-dichlorophenyl) pyrazole scaffold, two primary routes are recommended: the Knorr Pyrazole Synthesis (for de novo ring formation) and Suzuki-Miyaura Coupling (for late-stage functionalization).

Pathway Visualization

The following diagram illustrates the logical flow for synthesizing these derivatives.

Synthesis_Pathway Start1 2,4-Dichlorophenyl Acetic Acid Step1 Vilsmeier-Haack Formylation Start1->Step1 POCl3, DMF Inter1 Intermediate: 3-Dimethylamino acrylate Step1->Inter1 Step2 Cyclization with Hydrazine Inter1->Step2 NH2NH2, EtOH Reflux Product 4-(2,4-Dichlorophenyl) Pyrazole Step2->Product AltStart 4-Bromo-Pyrazole AltStep Suzuki Coupling AltStart->AltStep AltStep->Product Pd(PPh3)4, Na2CO3 Boronic 2,4-Dichlorophenyl Boronic Acid Boronic->AltStep

Figure 1: Dual synthetic pathways for accessing the target scaffold. Route A (top) utilizes condensation; Route B (bottom) utilizes palladium-catalyzed cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling (Route B)

This method is preferred for generating libraries of analogues due to its modularity.

Reagents:

  • 4-Bromo-1H-pyrazole derivative (1.0 equiv)

  • 2,4-Dichlorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl

    
     (0.05 equiv)
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the bromo-pyrazole and boronic acid. Dissolve in the dioxane/water mixture. Sparge with argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add the Pd(dppf)Cl

    
     catalyst and K
    
    
    
    CO
    
    
    base under a positive pressure of argon. Cap the vial immediately.
  • Reaction: Heat the mixture to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave irradiation).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with ethyl acetate.

  • Extraction: Wash the filtrate with brine (saturated NaCl), dry over anhydrous MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO

    
    ) using a gradient of Hexanes:Ethyl Acetate (0-50%).
    

Biological Evaluation: Kinase Inhibition Assays

Once synthesized, the compounds must be validated for inhibitory activity. The standard for high-throughput screening is the ADP-Glo™ Kinase Assay (Promega) or a FRET-based binding assay (e.g., LanthaScreen).

Mechanism of Action (MOA)

These inhibitors are designed to be Type I (ATP-competitive) . They bind to the active conformation (DFG-in) of the kinase.

MOA_Pathway Kinase_Active Kinase (Active State) DFG-in Conformation ATP ATP (Substrate) Kinase_Active->ATP Native Binding Inhibitor 4-(2,4-Cl2-Ph)-Pyrazole Kinase_Active->Inhibitor Competitive Binding Complex_ATP Kinase-ATP Complex (Phosphorylation) ATP->Complex_ATP Complex_Inhib Kinase-Inhibitor Complex (Inactivation) Inhibitor->Complex_Inhib Signal Downstream Signaling (e.g., p38 MAPK pathway) Complex_ATP->Signal No_Signal Signaling Blocked Apoptosis/Anti-inflam Complex_Inhib->No_Signal

Figure 2: Competitive binding mechanism. The inhibitor displaces ATP, preventing downstream phosphorylation cascades.

Protocol: In Vitro Kinase Assay (p38 MAPK Model)

Objective: Determine the IC


 of the synthesized compound against p38

MAPK.

Reagents:

  • Recombinant human p38

    
     kinase (10 ng/well).
    
  • Substrate: ATF-2 fusion protein or specific peptide.

  • ATP (at

    
     concentration, typically 10-50 
    
    
    
    M).
  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.01% Triton X-100.
    

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the inhibitor in DMSO (Final DMSO concentration < 1%).

  • Enzyme Mix: Dispense 5

    
    L of kinase enzyme into a 384-well white plate.
    
  • Inhibitor Addition: Add 2.5

    
    L of the compound dilution. Incubate for 15 minutes at room temperature (allows for equilibrium binding).
    
  • Reaction Initiation: Add 2.5

    
    L of ATP/Substrate mix.
    
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10

    
    L of ADP-Glo Reagent (depletes remaining ATP). Incubate 40 mins. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC

    
    .
    

Computational Validation (Molecular Docking)

Before synthesis, or to rationalize biological data, docking is essential.

  • Target PDB: 1A9U (p38 MAPK complexed with SB203580) or 1DI9.

  • Grid Box: Centered on the hinge region (Met109).

  • Key Interaction Check:

    • H-Bond: Pyrazole N2 to Met109 NH.

    • Hydrophobic: 2,4-Dichlorophenyl ring in the "Gatekeeper" pocket (Thr106 proximity).

    • Pi-Pi Stacking: Interaction with Phe169 (DFG motif).

References

  • Common, R. et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity.[2] National Institutes of Health. Available at: [Link]

  • Ansari, M. et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents.[1] MDPI Molecules. Available at: [Link]

  • Shirley, D.J. et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.[3][4][5] bioRxiv.[3][4][5] Available at: [Link]

  • PubChem Compound Summary. (2025). p38 MAP Kinase Inhibitor IV (Structure and Activity). National Library of Medicine. Available at: [Link]

  • Peifer, C. & Alessi, D.R. (2008). Small-molecule inhibitors of protein kinase B/Akt. ChemMedChem. (Contextual grounding for pyrazole scaffolds in AKT inhibition).

Sources

Protocols & Analytical Methods

Method

scale-up synthesis procedures for 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Scale-Up Synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine Introduction 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a highly functionalized heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Scale-Up Synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

Introduction

4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a highly functionalized heterocyclic compound that serves as a critical building block in the development of advanced pharmaceutical agents and agrochemicals. The pyrazole core, particularly the 3-aminopyrazole scaffold, is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[1][2] The specific substitution pattern of this molecule—featuring a dichlorophenyl group at the C4 position and a methyl group at C5—provides a versatile platform for generating libraries of complex derivatives with tailored therapeutic properties.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this key intermediate. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen synthetic strategy, outlines a robust and reproducible two-step protocol, and details the necessary in-process controls for ensuring a safe, efficient, and high-yielding manufacturing process suitable for drug development professionals.

Core Synthetic Strategy: A Two-Step Approach

The most robust and industrially scalable route to 3-aminopyrazoles is the cyclocondensation reaction between a hydrazine and a β-ketonitrile precursor. This strategy offers high convergence and typically utilizes readily available, cost-effective starting materials. Our approach is a two-step sequence beginning with the synthesis of the key β-ketonitrile intermediate, followed by its cyclization to form the target pyrazole.

// Nodes SM1 [label="2,4-Dichlorophenyl\nacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Sodium Ethoxide\n(Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Claisen Condensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2-(2,4-dichlorophenyl)\n-3-oxobutanenitrile\n(β-Ketonitrile)", fillcolor="#E8F0FE", fontcolor="#202124"]; SM3 [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Acetic Acid\n(Solvent/Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Cyclocondensation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-(2,4-dichlorophenyl)-5-methyl\n-1H-pyrazol-3-amine", fillcolor="#E6F4EA", fontcolor="#202124", shape=box, style="rounded,filled"];

// Edges {SM1, SM2, Base} -> Step1; Step1 -> Intermediate [label="Formation of key\nintermediate"]; {Intermediate, SM3, Solvent} -> Step2; Step2 -> Product [label="Ring formation and\naromatization"]; } }

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of Intermediate 2-(2,4-dichlorophenyl)-3-oxobutanenitrile

This initial step involves a base-mediated Claisen condensation between (2,4-dichlorophenyl)acetonitrile and ethyl acetate. The strong base, sodium ethoxide, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of ethyl acetate.

Protocol: Scale-Up Condensation

Materials:

Reagent/SolventMolecular WeightMoles (Equivalents)Quantity
(2,4-dichlorophenyl)acetonitrile186.03 g/mol 10.0 mol (1.0 eq)1.86 kg
Sodium Ethoxide (21% in Ethanol)68.05 g/mol 12.0 mol (1.2 eq)~4.0 L (3.24 kg)
Ethyl Acetate88.11 g/mol 15.0 mol (1.5 eq)1.32 kg (1.47 L)
Ethanol (Anhydrous)--8.0 L
Hydrochloric Acid (37%)--As required for pH ~5-6
Deionized Water--20 L

Procedure:

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical overhead stirrer, temperature probe, reflux condenser, and a nitrogen inlet. Ensure the system is inerted with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous ethanol (8.0 L) and (2,4-dichlorophenyl)acetonitrile (1.86 kg). Begin stirring to form a solution/slurry.

  • Base Addition: Add the 21% sodium ethoxide solution in ethanol (~4.0 L) to the reactor over 30-45 minutes, maintaining the internal temperature below 30°C using the reactor jacket.

  • Acylating Agent Addition: Slowly add ethyl acetate (1.32 kg) to the reaction mixture over a period of 1 hour. A slight exotherm may be observed. Maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to reflux (approx. 75-80°C) and maintain for 4-6 hours. The reaction progress should be monitored by an in-process control (IPC).

    • IPC: Withdraw a small aliquot, quench it into dilute acid, extract with ethyl acetate, and analyze by HPLC or TLC to check for the disappearance of the starting nitrile.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to 0-5°C. In a separate vessel, prepare a solution of deionized water (20 L) and cool it to 10°C. Slowly transfer the reaction mass into the cold water while stirring vigorously. This hydrolyzes excess reagents and precipitates the sodium salt of the product.

  • Acidification: Adjust the pH of the aqueous slurry to ~5-6 by the slow addition of concentrated hydrochloric acid. This protonates the enolate to form the β-ketonitrile, which precipitates as a solid. Maintain the temperature below 15°C during acidification.

  • Isolation: Filter the resulting solid using a Nutsche filter. Wash the filter cake thoroughly with cold deionized water (2 x 5 L) until the filtrate is neutral.

  • Drying: Dry the isolated solid under vacuum at 50-60°C until a constant weight is achieved. This intermediate is typically used in the next step without further purification.

Part 2: Cyclocondensation to Yield 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

The synthesized β-ketonitrile intermediate undergoes a classic pyrazole synthesis via reaction with hydrazine.[2] Hydrazine acts as a 1,2-dinucleophile. The reaction proceeds via initial attack of one nitrogen atom on a carbonyl, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Acetic acid is an excellent choice as it serves as both a solvent and a catalyst, protonating the carbonyl to increase its electrophilicity.

Protocol: Scale-Up Cyclocondensation

Materials:

Reagent/SolventMolecular WeightMoles (Equivalents)Quantity
2-(2,4-dichlorophenyl)-3-oxobutanenitrile228.06 g/mol 8.0 mol (1.0 eq)~1.82 kg (from Part 1)
Hydrazine Hydrate (~64%)50.06 g/mol 9.6 mol (1.2 eq)~0.75 kg (0.73 L)
Glacial Acetic Acid--10 L
Isopropanol--5 L for washing

Procedure:

  • Reactor Setup: Use the same 50 L reactor, ensuring it is clean and dry.

  • Reagent Charging: Charge the reactor with glacial acetic acid (10 L) followed by the dried 2-(2,4-dichlorophenyl)-3-oxobutanenitrile intermediate (1.82 kg). Stir to form a slurry.

  • Hydrazine Addition: Slowly add hydrazine hydrate (0.75 kg) via a dropping funnel over 1 hour. The reaction is exothermic; maintain the internal temperature between 25-40°C using jacket cooling.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 3-5 hours.

    • IPC: Monitor the reaction for the consumption of the β-ketonitrile intermediate via HPLC.

  • Crystallization: Upon reaction completion, cool the mixture slowly to ambient temperature (20-25°C) over 2-3 hours. Then, further cool to 0-5°C and hold for at least 2 hours to ensure complete crystallization of the product.

  • Isolation: Filter the precipitated solid using a Nutsche filter.

  • Washing: Wash the filter cake with cold isopropanol (2 x 2.5 L) to remove residual acetic acid and other impurities.

  • Drying: Dry the final product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically in the range of 80-90% for this step.

// Edges Prep -> TempControl [label="Reagent Addition"]; TempControl -> Heating; Heating -> IPC [style=dashed]; IPC -> Heating [label="Continue if incomplete"]; IPC -> Cooling [label="Proceed if complete"]; Cooling -> Filtration; Filtration -> Washing; Washing -> Drying; }

Caption: General workflow for scale-up unit operations.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of this protocol, the following analytical validations are mandatory:

  • Starting Materials: Verify the purity and identity of (2,4-dichlorophenyl)acetonitrile and all reagents before use.

  • Intermediate: Confirm the structure of 2-(2,4-dichlorophenyl)-3-oxobutanenitrile via ¹H NMR and Mass Spectrometry. Purity should be assessed by HPLC.

  • Final Product: The final 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine should be fully characterized.

    • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Purity: HPLC analysis (should be >98%).

    • Physical Properties: Melting point determination.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]]

  • PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]1]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]3][4]

  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Available at: [Link]2]

  • MDPI. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]]

  • PMC. (2011). 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. Available at: [Link]]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

Welcome to the dedicated technical support guide for the synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions to maximize your yield and purity.

Section 1: Understanding the Core Synthesis: The Knorr Pyrazole Synthesis Variant

The synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is typically achieved via a well-established cyclocondensation reaction, a variant of the Knorr Pyrazole Synthesis.[1][2] This reaction involves the condensation of a β-ketonitrile with hydrazine hydrate.

Key Reactants and Their Roles:

  • β-Ketonitrile Precursor: The critical starting material is 2-(2,4-dichloro-benzoyl)propanenitrile. This molecule provides the core carbon backbone, including the 2,4-dichlorophenyl group at the eventual C4 position, the methyl group at the C5 position, and the nitrile group which becomes the C3-amine.

  • Hydrazine Hydrate (N₂H₄·H₂O): This serves as the bidentate nucleophile, providing the two nitrogen atoms required to form the pyrazole ring.[3]

The reaction is typically catalyzed by an acid, which activates the carbonyl group of the β-ketonitrile, making it more susceptible to nucleophilic attack by the hydrazine.[4] The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_process Reaction Pathway ketonitrile 2-(2,4-dichlorobenzoyl)propanenitrile attack Nucleophilic Attack (Hydrazine on Carbonyl) ketonitrile->attack hydrazine Hydrazine Hydrate hydrazine->attack intermediate Hydrazone Intermediate attack->intermediate Forms Imine-like intermediate cyclization Intramolecular Cyclization (Amine on Nitrile) intermediate->cyclization dehydration Tautomerization & Aromatization cyclization->dehydration product 4-(2,4-dichlorophenyl)-5-methyl- 1H-pyrazol-3-amine dehydration->product Final Product

Caption: General reaction pathway for the synthesis of the target aminopyrazole.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

A: This is the most frequent challenge and typically points to one of four areas: starting material integrity, reaction conditions, stoichiometry, or inefficient work-up.

  • 1. Purity of Starting Materials:

    • The Problem: The β-ketonitrile precursor is susceptible to degradation. Hydrazine hydrate can decompose over time, reducing its effective concentration. Impurities in either starting material can significantly hinder the reaction.[5]

    • Solution:

      • Verify β-Ketonitrile: Confirm the identity and purity of your 2-(2,4-dichloro-benzoyl)propanenitrile via ¹H NMR and/or LC-MS before starting. If it has degraded, consider resynthesis or purification by column chromatography.

      • Use Fresh Hydrazine Hydrate: Use a recently opened bottle of hydrazine hydrate. It is hygroscopic and can be oxidized by air.

  • 2. Suboptimal Reaction Conditions:

    • The Problem: Incorrect temperature or solvent can drastically reduce yield. Too low a temperature results in an incomplete reaction, while excessively high temperatures can lead to side product formation or degradation of the desired product.[6]

    • Solution:

      • Temperature Control: The reaction often requires heating to proceed at a reasonable rate. Refluxing in a solvent like ethanol or acetic acid is common. A typical starting point is 80-100 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

      • Solvent Choice: Glacial acetic acid often serves as both a solvent and an acid catalyst, which can be very effective.[5] Alternatively, ethanol is a good choice, to which a catalytic amount of a stronger acid (e.g., a few drops of HCl) can be added. The choice of solvent can affect the solubility of reactants and intermediates.

  • 3. Incorrect Stoichiometry:

    • The Problem: While the theoretical molar ratio is 1:1, using an insufficient amount of hydrazine will leave unreacted β-ketonitrile.

    • Solution: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents). This helps to drive the reaction to completion, especially if the β-ketonitrile is precious.

  • 4. Inefficient Product Isolation:

    • The Problem: The aminopyrazole product has both a basic amine group and a weakly acidic pyrazole N-H group, making its solubility pH-dependent. It may be lost during aqueous work-up if the pH is not controlled.

    • Solution: After the reaction is complete, cool the mixture. If the product precipitates, it can be isolated by filtration. If it remains in solution, carefully neutralize the reaction mixture. Often, pouring the acidic reaction mixture into ice-cold water or a dilute base (like sodium bicarbonate solution) will precipitate the product. Collect the solid by filtration and wash with cold water.

Q: My TLC plate shows multiple spots, indicating an impure product. What are these byproducts and how can I minimize them?

A: The presence of multiple spots usually indicates unreacted starting materials or the formation of side products.

  • Unreacted Starting Material: A prominent spot corresponding to your starting β-ketonitrile indicates an incomplete reaction. Refer to the solutions for low yield, particularly extending the reaction time or moderately increasing the temperature.[5]

  • Formation of Regioisomers:

    • The Problem: While the use of a β-ketonitrile with hydrazine typically yields the 3-amino-5-methyl-pyrazole isomer with high regioselectivity, alternative cyclization pathways are theoretically possible, though less favored.

    • Minimization Strategy: The established mechanism strongly favors the desired product. This is less of a concern than with unsymmetrical β-diketones.[3] Adhering to optimized protocols will generally ensure high regioselectivity.

  • Degradation Products:

    • The Problem: Overheating or extended reaction times in a strong acid can lead to the degradation of the product or starting materials, resulting in tar-like substances and multiple minor spots on the TLC.

    • Minimization Strategy: Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the work-up promptly. Avoid excessive temperatures.

G start Low Yield or Impure Product check_purity Are Starting Materials Pure? start->check_purity check_conditions Are Reaction Conditions (Temp, Solvent) Optimal? check_purity->check_conditions Yes purify_sm Purify/Replace Starting Materials check_purity->purify_sm No check_workup Is Work-up/ Isolation Efficient? check_conditions->check_workup Yes optimize_cond Adjust Temp/Time/Solvent Monitor via TLC check_conditions->optimize_cond No optimize_workup Control pH during Work-up Use Anti-solvent Precipitation check_workup->optimize_workup No success Improved Yield & Purity check_workup->success Yes purify_sm->check_conditions optimize_cond->check_workup

Caption: Troubleshooting flowchart for improving synthesis yield and purity.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the generally recommended starting conditions for reaction optimization?

A: A robust starting point is crucial for systematic optimization. The following table outlines a set of conditions that can be varied to improve the reaction outcome.

ParameterCondition A (Standard)Condition B (Alternative)Rationale & Key Considerations
Solvent Glacial Acetic AcidAbsolute EthanolAcetic acid acts as both solvent and catalyst.[5] Ethanol is a less acidic medium and may require an additional acid catalyst but can sometimes lead to cleaner reactions.
Catalyst None (if using Acetic Acid)Acetic Acid (cat.) or HCl (cat.)A catalytic amount of acid is essential to protonate the carbonyl, initiating the reaction.[4] The choice and amount can affect reaction rate and side products.
Temperature 90 °CReflux (~78 °C in EtOH)Higher temperatures increase reaction rates but risk degradation. The optimal temperature is a balance between rate and selectivity. Monitor via TLC.
Reactant Ratio 1.1 eq. Hydrazine Hydrate1.5 eq. Hydrazine HydrateA slight excess of hydrazine drives the reaction. A larger excess may be used if the β-ketonitrile is prone to self-condensation, but can complicate purification.
Reaction Time 4-6 hours2-8 hours (TLC Monitored)Reaction time is not fixed. The reaction should be stopped once TLC analysis shows complete consumption of the limiting reagent (β-ketonitrile).

Q: How can I best purify the final product?

A: The primary methods are recrystallization and column chromatography.

  • Recrystallization: This is the most efficient method for purification if a suitable solvent system can be found. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Acid Salt Formation: For particularly difficult purifications, the basic amine product can be reacted with an acid (like HCl in ether) to form the hydrochloride salt.[7] This salt often has very different solubility properties and can be selectively precipitated and crystallized, then neutralized back to the free amine.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable option. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Section 4: Optimized Experimental Protocol

This protocol provides a detailed methodology based on established principles of pyrazole synthesis.

Materials:

  • 2-(2,4-dichloro-benzoyl)propanenitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2,4-dichloro-benzoyl)propanenitrile (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of nitrile).

  • Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting nitrile is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of the acetic acid used), while stirring vigorously.

  • A solid precipitate of the crude product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and any salts.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine.

References

  • Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. ResearchGate. Available at: [Link]

  • Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. ResearchGate. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Jurnal Riset Farmasi. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole.... ResearchGate. Available at: [Link]

  • Pyrazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Unit 4 Pyrazole. Slideshare. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. ACS Publications. Available at: [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).... MDPI. Available at: [Link]

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.... ResearchGate. Available at: [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles.... PMC. Available at: [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs.... ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl).... Preprints.org. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives.... MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

Welcome to the technical support center for the synthesis and purification of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Compound and Potential Impurities

4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is typically synthesized via a cyclocondensation reaction, most commonly between a derivative of (2,4-dichlorophenyl)hydrazine and a β-ketonitrile synthon like 2-cyano-3-oxobutane or a related precursor.[1] Understanding this synthetic route is critical for anticipating the impurity profile of the crude product.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual (2,4-dichlorophenyl)hydrazine or the β-ketonitrile precursor.

  • Side-Reaction Products: Regioisomers from the cyclization, products from self-condensation of starting materials, or incompletely cyclized intermediates.[2]

  • Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and initial workup.

  • Degradation Products: Colored impurities arising from oxidation or other degradation pathways, especially if the reaction was performed at elevated temperatures.[3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling the crude product.

Q1: My crude product is a dark, sticky oil or a discolored solid. What is the best initial cleanup step?

A1: A dark, non-crystalline crude product is often contaminated with non-polar side products and residual solvents. Before attempting more rigorous purification like chromatography or recrystallization, a simple trituration or washing is highly effective.

  • Causality: The desired aminopyrazole product is a relatively polar molecule due to the presence of the amine and pyrazole N-H groups. Non-polar impurities can be selectively dissolved and washed away using a non-polar solvent in which the product has poor solubility.

  • Recommended Protocol:

    • Place the crude oil/solid in a flask.

    • Add a small volume of a cold, non-polar solvent such as hexanes, diethyl ether, or a mixture of the two.

    • Stir or sonicate the mixture vigorously. The goal is to break up the solid and wash its surface, not to dissolve it.

    • Filter the solid, wash it with another small portion of the cold solvent, and dry it under vacuum. This should yield a free-flowing powder, which is more amenable to subsequent purification.

Q2: I'm performing a column chromatography, but my product recovery is very low or it's streaking badly on the TLC plate. What's happening?

A2: This is a classic issue when purifying basic compounds on standard silica gel. The amine group on your pyrazole is basic, while the surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This leads to strong, often irreversible, adsorption of your product onto the stationary phase.[4]

  • Causality: The basic amine forms a salt with the acidic silanol groups, causing it to "stick" to the silica gel. This results in poor elution, tailing on TLC, and low recovery.[4]

  • Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system and the silica slurry.

  • Recommended Protocol:

    • Prepare your desired eluent (e.g., a mixture of Hexane and Ethyl Acetate).

    • Add 0.5-1% triethylamine (Et₃N) to the eluent mixture.

    • When preparing the silica gel slurry for column packing, use the eluent containing triethylamine. This neutralizes the acidic sites on the silica surface, allowing for clean elution of your basic compound.

Q3: My recrystallization attempt failed; either the compound oiled out or no crystals formed at all. How can I improve this?

A3: Recrystallization is highly dependent on the solvent system. For compounds like aminopyrazoles that have intermediate polarity, a single solvent may not be ideal. A binary (two-solvent) system is often the key to success.[3]

  • Causality: A successful recrystallization requires the compound to be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. If no single solvent meets these criteria, a binary system is used. You dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Slow cooling from this point will promote the formation of high-purity crystals.[3]

  • Recommended Solvent Systems to Screen:

    • Ethanol / Water

    • Ethyl Acetate / Hexanes

    • Methanol / Diethyl Ether

    • Acetone / Water

Q4: How can I remove unreacted (2,4-dichlorophenyl)hydrazine without chromatography?

A4: An acid-base extraction is an excellent and scalable method for removing basic impurities like residual hydrazine from your less basic aminopyrazole product.[5]

  • Causality: Hydrazines are significantly more basic than 3-aminopyrazoles. By carefully washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the more basic hydrazine will be protonated and extracted into the aqueous layer as a water-soluble salt, leaving your desired product in the organic layer.

  • Workflow: This process is visualized in the diagram below.

G cluster_0 Purification via Acid-Base Extraction A Crude Product (Aminopyrazole + Hydrazine Impurity) dissolved in Ethyl Acetate B Wash with 1M HCl (aq) A->B Transfer to Separatory Funnel C Organic Layer: Purified Aminopyrazole B->C Separate Layers D Aqueous Layer: Hydrazine Hydrochloride Salt (Discard) B->D Separate Layers caption Fig 1. Workflow for removing basic hydrazine impurities.

Caption: Fig 1. Workflow for removing basic hydrazine impurities.

Section 3: Detailed Purification Protocols

The following are detailed, step-by-step protocols for the most effective purification methods. The choice of method depends on the impurity profile and the scale of your reaction.

Protocol 1: High-Purity Recrystallization from a Binary Solvent System

This method is ideal for removing minor impurities and obtaining material with high crystalline quality.

  • Solvent Selection: Start by testing solvent systems on a small scale. A good choice is typically Ethanol/Water or Ethyl Acetate/Hexanes.

  • Dissolution: Place the crude, pre-washed solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough of the good solvent to fully dissolve the solid.

  • Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent turbidity (cloudiness). If too much is added, clarify the solution by adding a few more drops of the hot "good" solvent.[3]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity by melting point and TLC.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This is the most powerful method for separating complex mixtures with closely related impurities.

  • Prepare Deactivated Eluent: Choose an appropriate eluent system based on TLC analysis (e.g., 7:3 Hexane:Ethyl Acetate). A target Rf value for the product should be around 0.3. Add 0.5% triethylamine to the final eluent mixture.

  • Pack the Column: Prepare a slurry of silica gel in the deactivated eluent and pack the column as usual.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column with the deactivated eluent, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure.

Decision-Making Workflow

The following diagram outlines a logical workflow for selecting a purification strategy based on the initial assessment of your crude product.

G start Crude Product Analysis (TLC, Appearance) q1 Is it a dark oil or very discolored? start->q1 triturate Triturate/Wash with Hexanes or Ether q1->triturate Yes q2 TLC shows baseline material and one major spot? q1->q2 No triturate->q2 recrystallize Recrystallization (Binary Solvent System) q2->recrystallize Yes q3 TLC shows multiple close-running spots? q2->q3 No end_pure Pure Product (Verify by NMR, MP, LCMS) recrystallize->end_pure chromatography Column Chromatography (Deactivated Silica) q3->chromatography Yes acid_wash Consider Acid-Base Extraction to remove basic impurities first q3->acid_wash Consider if applicable chromatography->end_pure acid_wash->chromatography

Caption: Fig 2. A decision workflow for purifying the crude product.

Section 4: Data Summary Table

Purification MethodTypical Purity AchievedScalabilitySpeedKey AdvantageKey Disadvantage
Trituration/Washing Low to ModerateExcellentVery FastExcellent for initial cleanup of non-polar "gunk".Not effective for closely related impurities.
Recrystallization High to ExcellentGoodModerateYields high-purity crystalline material; cost-effective at scale.Requires finding a suitable solvent system; can have lower recovery.
Acid-Base Extraction Moderate to HighExcellentFastExcellent for selectively removing basic/acidic impurities.Only applicable if impurities have different pKa values from the product.
Column Chromatography ExcellentPoor to ModerateSlowHighest resolving power for complex mixtures.Costly, labor-intensive, and generates significant solvent waste.

This guide provides a comprehensive framework for tackling the purification of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine. By understanding the chemical nature of the target molecule and its likely impurities, you can select and execute the most appropriate purification strategy to obtain high-quality material for your research and development needs.

References

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support Center.
  • Google Patents. (2019).
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
  • Neochoritis, C. G., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Penner, G. H., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Sharma, R., et al. (2016). Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one.
  • Penney, M. S., et al. (2002). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.
  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Aryl-Pyrazole Synthesis

Welcome to the technical support center for the synthesis of 4-aryl-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aryl-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in these critical reactions. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you to troubleshoot effectively and achieve consistent, high-yield results.

Introduction: The Critical Role of Temperature

The synthesis of 4-aryl-pyrazoles, a scaffold of significant interest in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or direct C-H arylation.[1][2][3] In these transformations, temperature is not merely a parameter to be set, but a critical determinant of reaction rate, catalyst stability, and selectivity. An improperly optimized temperature can lead to a host of issues, from sluggish or incomplete reactions to the formation of undesirable byproducts. This guide will provide a structured approach to troubleshooting and optimizing this crucial parameter.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues encountered during 4-aryl-pyrazole synthesis, with a focus on temperature-related causes and solutions.

Problem 1: Low or No Product Yield

Symptoms: Analysis of the crude reaction mixture by TLC, LC-MS, or ¹H NMR shows a significant amount of unreacted starting materials (e.g., 4-halo-pyrazole or arylboronic acid) and little to no desired 4-aryl-pyrazole product.

Possible Temperature-Related Causes & Solutions:

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier for one or more steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination).

    • Solution: Incrementally increase the reaction temperature in 10-20°C intervals. For many Suzuki-Miyaura couplings involving pyrazoles, temperatures in the range of 80-120°C are effective under conventional heating.[4][5] Monitor the reaction progress at each temperature point.

  • Catalyst Decomposition at High Temperatures: Conversely, excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black. This is particularly relevant for thermally sensitive catalyst systems.

    • Solution: If catalyst decomposition is suspected, decrease the reaction temperature. Consider using a more thermally stable catalyst or ligand. For instance, some modern palladium precatalysts are designed for high-temperature applications.[6]

  • Microwave Heating Considerations: When transitioning from conventional to microwave heating, direct temperature translation is not always appropriate. Microwave irradiation can lead to rapid localized heating that may exceed the set temperature, potentially causing catalyst degradation.

    • Solution: Optimize the microwave reaction temperature independently. Often, microwave-assisted syntheses can be run at lower set temperatures and for significantly shorter durations to achieve high yields.[7][8][9] For example, a reaction that requires 12 hours at 100°C with conventional heating might be completed in minutes at 90°C under microwave irradiation.[7]

Problem 2: Formation of Significant Byproducts

Symptoms: The crude reaction mixture shows the desired product along with one or more significant impurities. Common byproducts can include homocoupled products (biaryls from the arylboronic acid) or products from side reactions involving the pyrazole ring.

Possible Temperature-Related Causes & Solutions:

  • Homocoupling of Boronic Acids: This side reaction is often favored at higher temperatures, especially in the presence of oxygen.

    • Solution: Lowering the reaction temperature can disfavor the homocoupling pathway. Additionally, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative processes.

  • Protodeborylation/Protodehalogenation: At elevated temperatures, the arylboronic acid or the 4-halo-pyrazole can react with residual water or solvent to replace the boron or halogen atom with a hydrogen atom, respectively.

    • Solution: While difficult to completely eliminate, running the reaction at the lowest effective temperature can minimize these side reactions. Ensure anhydrous solvents and reagents are used where appropriate for the specific protocol.

  • Isomerization or Ring Opening: For certain substituted pyrazoles, high temperatures might induce unwanted isomerization or even ring-opening, although this is less common for simple 4-aryl-pyrazoles.

    • Solution: Screen a range of temperatures to find a window where the desired reaction proceeds efficiently without triggering these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing a Suzuki-Miyaura reaction for 4-aryl-pyrazole synthesis?

A: A good starting point for conventional heating is typically around 80-90°C.[4] For microwave-assisted synthesis, you might begin your optimization at a slightly lower temperature, for instance, 70-80°C, due to the efficiency of microwave heating.[8]

Q2: How does microwave irradiation affect the optimal reaction temperature compared to conventional heating?

A: Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a more rapid and uniform temperature increase. This often allows reactions to be run at lower set temperatures and for significantly shorter times to achieve comparable or even better yields than conventional heating.[7][9] For example, a study on the microwave-promoted Suzuki cross-coupling for 4-substituted pyrazoles found that increasing the temperature from 60°C to 90°C dramatically increased the yield, but a further increase to 100°C led to a slight decrease.[7]

Q3: Can the optimal temperature change with different solvents or bases?

A: Absolutely. The choice of solvent and base can significantly influence the optimal reaction temperature. Solvents with higher boiling points allow for a wider range of accessible temperatures. The base also plays a crucial role in the catalytic cycle, and its reactivity can be temperature-dependent. Therefore, it is essential to re-optimize the temperature if you change the solvent or base system.

Q4: What are the visual cues for an incorrect reaction temperature?

A: A reaction that remains unchanged over an extended period might be at too low a temperature. Conversely, a rapid darkening of the reaction mixture and the formation of a black precipitate (palladium black) are often indicative of catalyst decomposition due to excessive heat.

Experimental Protocol: Temperature Optimization for a Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a step-by-step guide for optimizing the reaction temperature for the synthesis of 1-methyl-4-phenyl-1H-pyrazole.

Reagents and Equipment:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Microwave synthesis reactor

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 4-iodo-1-methyl-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add a mixture of DME and water (e.g., a 4:1 ratio by volume).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon.

  • Temperature Screening: Set up a series of reactions to be run at different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, and 100°C) in the microwave reactor for a fixed time (e.g., 15 minutes).

  • Reaction Monitoring: After the reactions are complete, allow the vials to cool to room temperature. Take a small aliquot from each reaction for analysis by TLC or LC-MS to determine the extent of conversion and the presence of byproducts.

  • Work-up and Purification: Once the optimal temperature is identified, the reaction can be scaled up. After completion, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

Temperature (°C)Reaction Time (min)Conversion (%)Isolated Yield (%)Observations
6015Low~25%Significant starting material remains.
7015Moderate~50%Improved conversion.
8015High~75%Good conversion, minor byproducts.
9015Complete>90%Clean reaction profile, high yield.[7]
10015Complete~85%Slight increase in byproduct formation.[7]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Start: 4-Aryl-Pyrazole Synthesis Problem Identify Problem Start->Problem LowYield Low/No Yield Problem->LowYield e.g., <20% conversion Byproducts Significant Byproducts Problem->Byproducts e.g., >10% impurities TempTooLow Cause: Temp Too Low? LowYield->TempTooLow CatalystDecomp Cause: Catalyst Decomposition? LowYield->CatalystDecomp Homocoupling Cause: Homocoupling? Byproducts->Homocoupling TempTooLow->CatalystDecomp No IncreaseTemp Solution: Increase Temp TempTooLow->IncreaseTemp Yes DecreaseTemp Solution: Decrease Temp CatalystDecomp->DecreaseTemp Yes Homocoupling->DecreaseTemp Yes CheckInert Solution: Ensure Inert Atmosphere Homocoupling->CheckInert Also consider End End: Optimized Reaction IncreaseTemp->End DecreaseTemp->End CheckInert->End

Caption: Troubleshooting workflow for temperature optimization.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-756. [Link]

  • D'yakonov, V. A., Kovyazin, P. V., Danilova, E. A., & Dzhemilev, U. M. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3630-3634. [Link]

  • Besset, T., Kamburowski, M., & Glorius, F. (2015). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron, 71(37), 6439-6445. [Link]

  • Yıldırım, S., & Çetin, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

  • Saleh, T. S., Ali, A. M., El-Shishtawy, R. M., & El-Mehasseb, I. M. (2022). Optimization of the reaction conditions for the C-H arylation of pyrazole. ResearchGate. [Link]

  • Chen, S.-W., Chen, J.-J., & Chen, C.-T. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(4), 6377-6391. [Link]

  • Carrillo, C., Mínguez, J. M., & Mercedes, C. (2010). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters, 12(21), 4924-4927. [Link]

  • D'yakonov, V. A., Kovyazin, P. V., Danilova, E. A., & Dzhemilev, U. M. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3630-3634. [Link]

  • Olaru, A., Tigoianu, A., Tanc, M., & Olar, R. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Serbian Chemical Society, 86(7-8), 735-748. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Sharma, R., Kumar, R., & Singh, P. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 33069-33092. [Link]

  • The Journal of the Serbian Chemical Society. [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-756. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1774. [Link]

  • Kysil, A., Tverdokhlebov, A., & Tolmachev, A. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(24), 4468-4477. [Link]

  • Monteiro, N., Balbino, V. F., & de Souza, A. L. F. (2018). Temperature effect on the model SM cross-coupling reaction using ligand... ResearchGate. [Link]

  • Sharma, S., & Kumar, A. (2014). The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

Welcome to the technical support center for the synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the catalytic synthesis of this important pyrazole intermediate. Our focus is on providing scientifically sound, field-tested insights to streamline your experimental workflow and explore innovative catalytic systems.

Introduction to the Synthesis

The synthesis of 4-aryl-3-aminopyrazoles is a cornerstone reaction in the development of a wide range of pharmacologically active compounds. The target molecule, 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine, is typically synthesized via the cyclocondensation of a β-ketonitrile with hydrazine. This route is highly versatile and amenable to various catalytic conditions.

The primary synthetic pathway involves two key steps:

  • Formation of the β-ketonitrile intermediate: This is typically achieved through a Claisen-type condensation between a substituted arylacetonitrile and an appropriate ester.

  • Cyclization with hydrazine: The β-ketonitrile is then reacted with hydrazine hydrate, which undergoes a condensation and subsequent intramolecular cyclization to form the desired pyrazole ring.

This guide will explore both the established methodologies and novel catalytic approaches to this synthesis, providing you with the tools to optimize your reaction and troubleshoot common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine and related compounds.

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields in pyrazole synthesis can often be attributed to several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your (2,4-dichlorophenyl)acetonitrile and the ester used for the Claisen condensation. Impurities can lead to significant side product formation.[2] Similarly, the hydrazine hydrate should be of high quality, as it can degrade over time.[1]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. In the cyclization step, using a slight excess (1.1-1.2 equivalents) of hydrazine hydrate can sometimes drive the reaction to completion.

  • Reaction Conditions:

    • Temperature: The Claisen condensation often requires a strong base and may need cooling to control exotherms, while the cyclization with hydrazine is typically performed at elevated temperatures (reflux).[3][4] Empirically optimizing the temperature for both steps is crucial.

    • Solvent: The choice of solvent is critical. Anhydrous alcohols like ethanol are common for both steps.[3][4] For the Claisen condensation, ensure the solvent is completely dry.

    • pH Control: The cyclization step is sensitive to pH. While often carried out under basic or neutral conditions, some pyrazole syntheses benefit from acidic catalysis.[5] If using hydrazine salts, a base like triethylamine is required to liberate the free hydrazine.[4]

  • Incomplete Cyclization: The intermediate hydrazone may be stable under certain conditions and fail to cyclize.[1] Ensure adequate reaction time and temperature for the cyclization step. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity formation is a common issue, often arising from the reactivity of the starting materials and intermediates.

Common Side Reactions:

  • Self-condensation of the β-ketonitrile: Under basic conditions, the β-ketonitrile can undergo self-condensation, leading to complex byproducts. This can be minimized by slowly adding the hydrazine to the solution of the β-ketonitrile.

  • Hydrazine Degradation: Hydrazine can decompose, especially at high temperatures in the presence of certain metals, leading to discoloration of the reaction mixture.[6] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative degradation.

  • Formation of Regioisomers: While not an issue with unsubstituted hydrazine, if a substituted hydrazine were used, the formation of two different pyrazole regioisomers would be possible.

Mitigation Strategies:

  • Purification of Intermediates: If possible, isolating and purifying the β-ketonitrile intermediate before the cyclization step can lead to a cleaner final product.

  • Optimized Work-up: A well-designed work-up procedure is essential. Washing the organic extract with a saturated sodium bicarbonate solution can help remove acidic impurities.[3]

  • Chromatography: Column chromatography is often necessary to obtain a highly pure product. A typical eluent system is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes.[3]

Q3: Can I use a catalyst for the cyclization step? What are the advantages?

Yes, the cyclization of the β-ketonitrile with hydrazine can be catalyzed. While it can proceed thermally, a catalyst can offer several advantages:

  • Increased Reaction Rate: Catalysts can significantly reduce the required reaction time.

  • Milder Reaction Conditions: A more active catalyst may allow the reaction to proceed at a lower temperature, reducing the formation of thermal degradation byproducts.

  • Improved Yield and Selectivity: By providing an alternative reaction pathway with a lower activation energy, a catalyst can improve the overall yield and minimize side reactions.

The choice of catalyst can range from simple bases to more complex heterogeneous systems. The following sections will detail some of these alternative catalysts.

Experimental Protocols

Protocol 1: Standard Synthesis via β-Ketonitrile Intermediate

This protocol is based on established methods for the synthesis of structurally similar 3-aminopyrazoles.[3][7]

Step 1: Synthesis of 2-(2,4-dichlorobenzoyl)propanenitrile

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol, add (2,4-dichlorophenyl)acetonitrile (1.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl acetate (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~5-6.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile. This intermediate can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

  • Dissolve the crude 2-(2,4-dichlorobenzoyl)propanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Treat the residue with water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[3]

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the title compound.

Workflow for Standard Synthesis

G cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Cyclization A Sodium Ethoxide in Ethanol D Claisen Condensation (0°C to RT, 12-16h) A->D B (2,4-dichlorophenyl)acetonitrile B->D C Ethyl Acetate C->D E Aqueous Work-up & Acidification D->E F Crude 2-(2,4-dichlorobenzoyl)propanenitrile E->F H Cyclocondensation (Reflux, 4-6h) F->H Intermediate G Hydrazine Hydrate in Ethanol G->H I Aqueous Work-up H->I J Column Chromatography I->J K Pure 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine J->K

Caption: Standard two-step synthesis workflow.

Alternative Catalytic Systems

Recent advancements in catalysis have focused on developing more environmentally friendly and efficient methods for pyrazole synthesis.[8] These "green" catalysts are often heterogeneous, allowing for easy recovery and reuse.

Q4: What are some "green" or alternative catalysts I can use for the cyclization step?

Several classes of modern catalysts have shown promise in pyrazole synthesis and could be adapted for the synthesis of the target molecule.

  • Nanoparticle Catalysts:

    • Titanium Dioxide (TiO₂): Nano-sized TiO₂ has been used as a heterogeneous catalyst for the synthesis of pyrazole derivatives, offering high yields and easy separation.[8]

    • Magnetic Nanoparticles: Core-shell magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) functionalized with acidic or basic groups are highly effective and can be easily recovered using an external magnet.[2][9][10] This simplifies product purification and allows for catalyst recycling.

  • Zwitterionic Catalysts: Zwitterionic catalysts immobilized on magnetic nanoparticles have been developed for multi-component reactions to form pyrazole-containing heterocycles in aqueous media at room temperature.[11]

  • Organocatalysts: Simple organic molecules can also act as catalysts. For instance, thiourea dioxide has been used as a recyclable organocatalyst for similar multi-component reactions in water.[8]

Comparative Overview of Catalytic Systems

Catalyst TypeExampleAdvantagesDisadvantagesRelevant Citations
Homogeneous Base Triethylamine, Sodium EthoxideReadily available, well-establishedDifficult to remove, often requires stoichiometric amounts, waste generation[3][4]
Nanoparticle Nano-TiO₂, Fe₃O₄@SiO₂-functionalizedHigh surface area, high activity, easily separable, recyclableHigher initial cost, potential for leaching[2][8][9][10]
Zwitterionic CoFe₂O₄@SiO₂-EA-H₃PO₄High efficiency in aqueous media, mild conditions (room temp)Multi-step catalyst synthesis[11]
Organocatalyst Thiourea DioxideMetal-free, often low toxicity, recyclableMay have lower thermal stability, substrate scope can be limited[8]
Protocol 2: Proposed Green Catalytic Synthesis (Cyclization Step)

This protocol is a proposed adaptation of green catalytic methods for the target molecule.

  • Dissolve the crude 2-(2,4-dichlorobenzoyl)propanenitrile (1.0 eq) in ethanol or an ethanol/water mixture.

  • Add the heterogeneous catalyst (e.g., 5-10 mol% of nano-TiO₂ or a functionalized magnetic nanoparticle catalyst).

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 50-60 °C) or at room temperature, depending on the catalyst's activity.

  • Monitor the reaction by TLC. The reaction time may be significantly shorter than the uncatalyzed thermal method.

  • Upon completion, if using a magnetic catalyst, place a strong magnet on the outside of the flask to hold the catalyst and decant the solution. If using a non-magnetic heterogeneous catalyst, filter the reaction mixture to recover the catalyst.

  • Wash the recovered catalyst with ethanol for reuse.

  • Process the filtrate as described in Step 2 of Protocol 1 (concentration, work-up, and purification).

Workflow for Green Catalytic Synthesis

G cluster_reaction Green Catalytic Cyclization cluster_workup Catalyst Recovery & Product Isolation A β-Ketonitrile Intermediate D Reaction in Green Solvent (e.g., Ethanol/Water) A->D B Hydrazine Hydrate B->D C Heterogeneous Catalyst (e.g., Nano-TiO₂, MagNP) C->D E Catalyst Separation (Magnet or Filtration) D->E F Recovered Catalyst (for reuse) E->F G Product Solution E->G H Standard Work-up & Purification G->H I Pure Product H->I

Caption: Green catalytic workflow with catalyst recycling.

References

  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds - Benchchem.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • Crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl].
  • Mild, four-component synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles catalyzed by titanium dioxide nano-sized particles - ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available from: [Link]

  • Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl - Materials Chemistry and Mechanics.
  • Synthesis of new magnetic nanocatalyst Fe3O4@CPTMO-phenylalanine-Ni and its catalytic effect in the preparation of substituted pyrazoles - PMC. Available from: [Link]

  • Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. - ResearchGate. Available from: [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - PMC. Available from: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing. Available from: [Link]

  • 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. Available from: [Link]

  • Nanomagnetic CoFe2O4@SiO2-EA-H3PO4 as a zwitterionic catalyst for the synthesis of bioactive pyrazolopyranopyrimidines and dihydropyrano[2,3-c]pyrazoles - PMC. Available from: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. Available from: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. Available from: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. Available from: [Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][12]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents. Available from:

  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES - European Patent Office - EP 3650443 A1 - Googleapis.com. Available from: [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. Available from: [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents.

Sources

Troubleshooting

Technical Support Center: Tautomer Control in 3-Amino-5-Methylpyrazole Scaffolds

Case ID: PYR-TAUT-003 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Controlling and Analyzing Annular Tautomerism in 3-Amino-5-Methylpyrazole Derivatives Executive Summary The 3-amino-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-TAUT-003 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Controlling and Analyzing Annular Tautomerism in 3-Amino-5-Methylpyrazole Derivatives

Executive Summary

The 3-amino-5-methylpyrazole scaffold exhibits annular tautomerism , a rapid proton exchange between the


 and 

nitrogens. This equilibrium creates two distinct chemical species: the 3-amino/5-methyl form and the 5-amino/3-methyl form.

In drug discovery, this is not merely a structural curiosity; it is a critical variable. The two tautomers present entirely different hydrogen-bond donor/acceptor motifs to a protein binding pocket (e.g., kinase hinge regions). Failure to control or account for this equilibrium leads to:

  • NMR spectral broadening (loss of data).

  • Unpredictable crystallization (polymorph issues).

  • False negatives in virtual screening (incorrect docking poses).

This guide provides validated protocols to troubleshoot these issues.

Module 1: Analytical Troubleshooting (NMR)

User Issue: "My proton NMR spectrum shows broad, undefined peaks for the ring carbons or methyl groups, and the NH signal is missing."

Root Cause: The rate of proton exchange (


) between 

and

is comparable to the NMR time scale (intermediate exchange regime). This causes signal coalescence (blurring).
Diagnostic Workflow

NMR_Workflow Start Issue: Broad/Missing Signals Step1 Check Solvent Start->Step1 Decision1 Is solvent protic (e.g., MeOH)? Step1->Decision1 Yes Yes Decision1->Yes Promotes Exchange No No Decision1->No Action1 Switch to DMSO-d6 or CDCl3 (Reduce intermolecular exchange) Step2 Run VT-NMR Action1->Step2 Decision2 Cool to -40°C Step2->Decision2 Result1 Signals Split: Slow Exchange Regime (Individual Tautomers Visible) Decision2->Result1 Low Temp Result2 Signals Sharpen: Fast Exchange Regime (Weighted Average) Decision2->Result2 High Temp (+60°C) Yes->Action1 No->Step2

Figure 1: Decision tree for resolving tautomeric broadening in NMR spectra.

Standard Operating Procedure: Variable Temperature (VT) NMR

To resolve the individual tautomers, you must slow the exchange rate (


) below the frequency difference (

) of the nuclei.
  • Solvent Selection: Dissolve 5-10 mg of sample in DMSO-d6 or THF-d8 . Avoid

    
     if possible, as trace acid accelerates exchange; if used, filter through basic alumina first.
    
  • Temperature Drop: Cool the probe to 233 K (-40°C) .

  • Observation:

    • 3-amino tautomer: Distinct chemical shifts.[1][2] The amino group is often an H-bond donor.

    • 5-amino tautomer: Distinct shifts. The amino group may act differently depending on intramolecular H-bonding.

  • 15N Identification (Definitive): If available, use

    
     HMBC. The pyrrole-like nitrogen (
    
    
    
    ) typically resonates at -160 to -180 ppm , while the pyridine-like nitrogen (
    
    
    ) resonates at -60 to -80 ppm (relative to nitromethane).

Module 2: Crystal Engineering & Solid State Control

User Issue: "I cannot reproduce the crystal form. Sometimes I get needles, sometimes blocks, and the melting point varies."

Root Cause: The solid-state preference is dictated by intermolecular Hydrogen Bond (HB) networks. 3-amino-5-methylpyrazole derivatives can crystallize as dimers (stabilized by


 bonds) or catemers  (chains). Slight changes in pH or solvent water content can shift the equilibrium, trapping a different tautomer in the lattice.
Tautomer Stabilization Data
Parameter3-Amino Tautomer (5-methyl-1H-pyrazol-3-amine)5-Amino Tautomer (3-methyl-1H-pyrazol-5-amine)
Favored Environment Polar, protic solvents (e.g., Methanol, Water).Non-polar, aprotic solvents (e.g., Toluene, Hexane).
Dipole Moment Generally Higher.Generally Lower.
H-Bond Motif Often forms cyclic dimers (

motif).
Often forms linear chains (catemers).
Stabilizing Factors Electron-withdrawing groups at C4.Electron-donating groups at C4.
Protocol: Trapping the Desired Form

To force the crystallization of a specific tautomer/polymorph:

  • For the 3-Amino Form (Polar):

    • Use Methanol or Ethanol as the solvent.

    • Co-crystallization: Add a carboxylic acid (e.g., fumaric acid). The acid protonates the pyridine-like nitrogen, locking the tautomer into a salt form that usually mimics the 3-amino geometry.

  • For the 5-Amino Form (Non-Polar):

    • Use Toluene or Dichloromethane/Hexane .

    • Silylation (Transient): If you need to isolate the 5-amino form for reaction, treat with HMDS (hexamethyldisilazane) to transiently block the N1 position, crystallize, and then desilylate.

Module 3: Medicinal Chemistry & Docking

User Issue: "My compound shows no activity in docking simulations, but the biological assay shows high potency (IC50 < 10 nM)."

Root Cause: Most docking software (Glide, Gold, AutoDock) treats the input structure as a rigid tautomer. If you drew the 5-amino form, but the protein pocket requires the 3-amino form to form a critical hinge-binding H-bond, the software will report a clash or low score.

Corrective Workflow: Tautomer Enumeration

Docking_Logic Input Input Ligand (Single Structure) Enum Enumerate Tautomers (LigPrep/Epik) Input->Enum TautA Tautomer A (3-amino) Enum->TautA TautB Tautomer B (5-amino) Enum->TautB Dock Docking Routine TautA->Dock TautB->Dock ScoreA Score: -9.5 (Hinge Binder) Dock->ScoreA ScoreB Score: -4.2 (Steric Clash) Dock->ScoreB

Figure 2: Computational workflow for handling pyrazole tautomers in virtual screening.

Strategic Modification (Scaffold Hopping)

If the tautomeric equilibrium is causing metabolic instability or off-target effects, "lock" the tautomer chemically:

  • N-Methylation: Reacting with MeI usually yields a mixture of regioisomers (1,3-dimethyl-5-aminopyrazole vs 1,5-dimethyl-3-aminopyrazole). These must be separated by chromatography. Once separated, the tautomerism is permanently resolved.

  • Fluorination: Introducing a fluorine atom on the phenyl ring (if present) or adjacent groups can influence the preferred tautomer via intramolecular H-bonding or dipole effects.

Frequently Asked Questions (FAQ)

Q1: Why does my LC-MS show a single peak, but NMR shows a mess? A: LC-MS occurs on a much slower timescale than NMR and usually involves an acidic mobile phase (Formic acid/TFA). The acidic environment protonates the pyrazole ring (forming the pyrazolium cation), which is symmetric and chemically equivalent, collapsing the tautomers into a single species during detection.

Q2: Can I distinguish tautomers using IR spectroscopy? A: Yes, in the solid state. The


 stretch differs. The 3-amino  form (often associated) typically shows broad bands around 3100-3300 cm⁻¹ , while the 5-amino  form (if monomeric or weakly associated) shows sharper bands at higher wavenumbers (>3400 cm⁻¹ ). However, this is less reliable than solid-state NMR (

CP-MAS).

Q3: Which tautomer binds to Kinases (e.g., ATP pocket)? A: It depends on the specific kinase, but the 3-amino-1H-pyrazole motif is a classic "donor-acceptor" hinge binder. The ring NH donates to the hinge backbone carbonyl, and the N2 accepts from the backbone NH.

References

  • Alkorta, I., et al. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

  • Claramunt, R. M., et al. (2008). Differentiating Tautomers using 15N chemical shift information. ACD/Labs. Link

  • Hansen, P. E., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem. Link

  • Foces-Foces, C., et al. (2004). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Journal of the Chemical Society. Link

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

An In-Depth Guide to the FTIR Spectroscopy of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine: A Comparative Analysis This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectroscopy of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine: A Comparative Analysis

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal and materials chemistry. Given the importance of pyrazole derivatives in drug discovery, a precise understanding of their structural features is paramount.[1] FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the functional groups and overall molecular structure of these compounds.

This document moves beyond a simple listing of peaks. It delves into the vibrational causality, explaining how the specific arrangement of the pyrazole core, the primary amine, the methyl substituent, and the dichlorophenyl group gives rise to a unique infrared fingerprint. To provide a clearer context, we will compare its expected spectral features with those of the simpler precursor, 3-amino-5-methylpyrazole. This comparative approach highlights the distinct spectroscopic contributions of the 2,4-dichlorophenyl substituent.

Molecular Structure and Expected Vibrational Modes

The structure of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine incorporates several key functional groups, each with characteristic vibrational frequencies. Our analysis will focus on:

  • N-H Vibrations: From the primary amine (-NH₂) and the pyrazole ring (N-H). These are highly sensitive to hydrogen bonding.

  • C-H Vibrations: Aromatic C-H from the dichlorophenyl ring and aliphatic C-H from the methyl group.

  • Ring Vibrations: C=N and C=C stretching modes within the pyrazole and dichlorophenyl rings.

  • C-N Vibrations: Stretching of the amine C-N bond and ring C-N bonds.

  • C-Cl Vibrations: Characteristic stretches from the dichlorinated aromatic ring.

Predicted FTIR Characteristic Peaks of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

The following table summarizes the anticipated FTIR absorption bands for the title compound. The assignments are based on established group frequencies for analogous structures found in the literature.

Frequency Range (cm⁻¹)Intensity / ShapeVibrational AssignmentJustification and Key Insights
3450 - 3300Medium, Sharp (Doublet)Asymmetric & Symmetric N-H Stretch (Primary Amine)A primary amine (-NH₂) typically shows two distinct stretching bands in this region. Their presence is a strong indicator of the -NH₂ group.
3200 - 2600Strong, Very BroadN-H Stretch (Pyrazole Ring, H-Bonded)This is a hallmark feature of pyrazoles in the solid state.[2] Strong intermolecular N-H···N hydrogen bonding significantly broadens this band and shifts it to a lower frequency compared to a free N-H stretch.[2][3]
3100 - 3000Weak to MediumAromatic C-H StretchThese bands, appearing at wavenumbers above 3000 cm⁻¹, are characteristic of C-H bonds on an aromatic ring (the dichlorophenyl group).[4][5]
2980 - 2850Weak to MediumAliphatic C-H StretchThese bands correspond to the asymmetric and symmetric stretching of the methyl (-CH₃) group attached to the pyrazole ring.[6][7]
~1650 - 1620Medium to StrongN-H Scissoring (Bending)The in-plane bending vibration of the primary amine group is a reliable indicator for this functional group.
~1610 - 1550Medium to StrongC=N and C=C Ring Stretch (Pyrazole)The pyrazole ring exhibits characteristic stretching vibrations in this region, often coupled.[8][9] The exact position is influenced by substituents.
~1585, ~1470Medium, SharpC=C Ring Stretch (Dichlorophenyl)Aromatic rings display characteristic skeletal vibrations. The pattern of bands in the 1600-1400 cm⁻¹ region confirms the presence of the phenyl group.[4][10]
~1420MediumCH₃ Asymmetric BendingThe deformation vibration of the methyl group provides further evidence of its presence.[6]
~1290Medium to StrongC-N Stretch (Ring)The stretching vibrations of the C-N bonds within the pyrazole heterocycle are often observed in this area.[11]
850 - 750StrongC-Cl StretchThe presence of strong absorptions in this region is a key indicator for carbon-chlorine bonds on the aromatic ring.[10]
900 - 675Medium to StrongAromatic C-H Out-of-Plane Bending ("oop")The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong bands in this region.[4]

Comparative Analysis: The Influence of the 2,4-Dichlorophenyl Group

To understand the spectroscopic impact of the 2,4-dichlorophenyl substituent at the 4-position, we compare our target molecule with the simpler 3-amino-5-methylpyrazole .

Vibrational Mode3-amino-5-methylpyrazole (Predicted)4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine (Predicted)Key Differences and Rationale
Aromatic C-H Stretch AbsentPresent (3100 - 3000 cm⁻¹)The most obvious difference. The appearance of these peaks is direct evidence of the phenyl substituent.[4]
Pyrazole Ring Stretch (C=N/C=C) ~1600 - 1550 cm⁻¹Shifted within ~1610 - 1550 cm⁻¹The bulky and electron-withdrawing dichlorophenyl group can alter the electron density and bond strengths within the pyrazole ring, causing slight shifts in these bands.
Aromatic C=C Stretch AbsentPresent (~1585, ~1470 cm⁻¹)These sharp bands are unique to the dichlorophenyl ring's skeletal vibrations.[10]
C-Cl Stretch AbsentPresent (850 - 750 cm⁻¹)The strong C-Cl stretching bands are a definitive marker for the chlorinated substituent.[10]
Aromatic C-H "oop" Bending AbsentPresent (900 - 675 cm⁻¹)The pattern of these bands provides structural information about the substitution on the benzene ring.

The comparison clearly shows that the primary contributions of the 4-(2,4-dichlorophenyl) group are the addition of aromatic C-H stretching, aromatic C=C skeletal vibrations, and, most definitively, the strong C-Cl stretching bands in the lower frequency region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for obtaining a solid-state FTIR spectrum using the Potassium Bromide (KBr) pellet method. This technique is chosen for its ability to produce high-quality spectra for solid samples, minimizing interference from hydrogen bonding with solvents.

Materials:

  • 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator. This is crucial to remove adsorbed water, which has a strong, broad O-H absorption that can obscure the N-H region of the spectrum.

  • Sample Preparation: Place ~200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the pyrazole sample.

  • Grinding: Gently grind the sample and KBr together with the pestle for 2-3 minutes. The goal is to create a fine, homogenous powder. Over-grinding can sometimes induce polymorphic changes.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. The pressure causes the KBr to flow and encapsulate the sample in a transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled for analysis.

Workflow for FTIR Analysis

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample 1. Weigh Sample (1-2 mg) & KBr (200 mg) Grind 2. Grind in Agate Mortar Sample->Grind Press 3. Press into Pellet Grind->Press Background 4. Acquire Background (Air) Press->Background Scan 5. Acquire Sample Spectrum Background->Scan Process 6. Baseline Correction & Peak Picking Scan->Process Assign 7. Assign Peaks to Vibrational Modes Process->Assign Compare 8. Compare with Reference Spectra / Literature Data Assign->Compare Confirm 9. Confirm Structure Compare->Confirm

Caption: Workflow for structural elucidation using FTIR spectroscopy.

Conclusion

The FTIR spectrum of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is predicted to be rich in information, providing clear evidence for all its constituent functional groups. The key identifying features are:

  • A very broad N-H stretch (3200-2600 cm⁻¹) characteristic of a hydrogen-bonded pyrazole ring.

  • A doublet in the 3450-3300 cm⁻¹ region confirming the primary amine.

  • Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below this value.

  • A complex fingerprint region (1650-1000 cm⁻¹) containing pyrazole and phenyl ring vibrations.

  • Strong, definitive C-Cl stretching bands in the 850-750 cm⁻¹ range.

By comparing the spectrum to simpler analogues and following a robust experimental protocol, FTIR spectroscopy stands as an indispensable technique for the structural verification and quality control of this and related pyrazole derivatives.

References

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available from: [Link]

  • ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... Available from: [Link]

  • PubChem - NIH. 1H-Pyrazol-3-amine, 5-methyl-. Available from: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • ResearchGate. FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... Available from: [Link]

  • ResearchGate. Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. Available from: [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

  • PMC. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Available from: [Link]

  • NIST WebBook. 1H-Pyrazole. Available from: [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Available from: [Link]

  • Preprints.org. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • Pharmacognosy Journal. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available from: [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available from: [Link]

  • Scope Database. Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)- 1H-Pyrazole-3,5 Dicarboxylate. Available from: [Link]

  • SpectraBase. Pyrazole - Optional[FTIR] - Spectrum. Available from: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]

  • SlidePlayer. The features of IR spectrum. Available from: [Link]

  • MDPI. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Available from: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available from: [Link]

  • PMC - NIH. 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. Available from: [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]

  • Indian Journal of Chemistry (IJC). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]

  • NIH. 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]. Available from: [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

Sources

Comparative

Purity Assessment of Pyrazole Amines: A Comparative Technical Guide

Executive Summary: The Nitrogen Heterocycle Challenge In pharmaceutical development, pyrazole amines represent a privileged scaffold found in numerous kinase inhibitors and anti-inflammatory drugs (e.g., Celecoxib, Rimon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Heterocycle Challenge

In pharmaceutical development, pyrazole amines represent a privileged scaffold found in numerous kinase inhibitors and anti-inflammatory drugs (e.g., Celecoxib, Rimonabant). However, their validation presents a specific analytical paradox. While Elemental Analysis (EA/CHN) remains a gold standard for publication in journals like J. Med. Chem. (requiring


 tolerance), it frequently fails for pyrazoles due to their high nitrogen content, hygroscopicity, and tendency to trap inorganic salts or catalysts (e.g., Palladium).

This guide compares the traditional Combustion Analysis (EA) against the modern "Truth Standard," Quantitative NMR (qNMR) , and HPLC , specifically tailored for the physiochemical quirks of pyrazole amines.

The Pyrazole Problem: Why Standard Protocols Fail

Pyrazole amines differ from standard organic molecules in three critical ways that impact purity assessment:

  • Refractory Combustion: The high nitrogen-to-carbon ratio can lead to incomplete combustion, resulting in low nitrogen values during CHN analysis unless combustion aids (e.g.,

    
    ) are used.
    
  • Hygroscopicity: The basic amine and the pyrazole nitrogen can hydrogen-bond avidly with atmospheric water. A sample that is 99.9% pure by HPLC may fail EA because it contains 2% non-stoichiometric water.

  • Pd-Trapping: Pyrazoles are excellent ligands for transition metals. Residual Palladium from cross-coupling reactions (Suzuki/Buchwald) often remains trapped, throwing off Carbon % in EA while remaining invisible to standard HPLC-UV methods.

Comparative Analysis: EA vs. qNMR vs. HPLC

The following table synthesizes performance metrics based on field applications.

Table 1: Performance Matrix for Pyrazole Amine Assessment
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV (Area %)
Primary Output Elemental Composition (Stoichiometry)Absolute Mass Purity (w/w%)Relative Chromatographic Purity
Detection Principle Combustion (

)
Nuclear Spin ResonanceUV Absorption (Beer-Lambert)
Inorganic Detection Indirect (Values drop proportionally)Invisible (unless hetero-nuclei used)Invisible
Solvent/Water Detection Indirect (Values deviate)Explicit (Identifies & Quantifies)Invisible (elutes in void volume)
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive)< 0.1 mg (Destructive)
Pyrazole Specificity High Risk: Incomplete N-combustionHigh Accuracy: Proton countingMed Risk: Response factor variation
Publication Standard Required by many (e.g., JOC, JMC)Accepted as superior alternativeOften insufficient alone

Technical Deep Dive: The Causality of Choice

Why EA is still used (The "Salt" Argument)

Despite its flaws, EA is the only method that rapidly confirms the salt form of a pyrazole amine.

  • Scenario: You synthesized a Pyrazole-HCl salt.

  • qNMR: Will show the pyrazole protons but cannot easily quantify the Chloride counter-ion (without specific Ag-titration or heteronuclear NMR).

  • EA: Will provide a %H and %N that fits the hydrochloride formula, not the free base.

  • Verdict: Use EA to validate stoichiometry of salts.

Why qNMR is superior for "Real" Purity

For a pyrazole amine intended for biological screening, mass balance is critical.

  • Scenario: Your sample is a solvate (contains 0.5 eq. Dichloromethane).

  • EA: Result fails. C% is high, N% is low. You don't know why.

  • qNMR: You see the characteristic

    
     singlet at 5.30 ppm. You integrate it against the pyrazole signal. You calculate the exact wt% of the solvent and adjust the biological dosing accordingly.
    
  • Verdict: Use qNMR for absolute purity assignment before bio-assays.

Optimized Protocols

Protocol A: High-Precision CHN for Pyrazoles

Standard combustion often yields low Nitrogen for pyrazoles due to formation of thermally stable carbonitriles.

  • Drying (Crucial): Dry sample at

    
     under high vacuum (0.1 mbar) for 12 hours over 
    
    
    
    . Pyrazoles are "water sponges."
  • Weighing: Use a microbalance (

    
    ) in a humidity-controlled glove box if possible.
    
  • Combustion Aid: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the tin capsule. This provides localized oxygen enrichment, ensuring complete oxidation of the pyrazole ring.
  • Tolerance Check:

    
    
    
    • Pass:

      
      
      
    • Fail:

      
       (Proceed to qNMR to diagnose).
      
Protocol B: Internal Standard qNMR

The self-validating method.

  • Standard Selection: Use 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at 6.1 ppm) or Maleic Acid (for aqueous solubility).

  • Preparation: Weigh

    
     of analyte and 
    
    
    
    of standard directly into the NMR tube (using a funnel to avoid wall adherence).
  • Solvent: Add

    
     DMSO-
    
    
    
    (dissolves most pyrazoles).
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (usually 30–60 seconds) to ensure full magnetization recovery. This is the most common source of error.
    • Scans: 16–32 scans for sufficient S/N ratio (>250:1).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity)

Visualized Workflows

Diagram 1: The Analytical Decision Matrix

This logic tree guides the researcher on when to rely on EA versus qNMR based on the stage of drug development.

PurityWorkflow Start Synthesized Pyrazole Amine Drying Vacuum Dry (60°C, P2O5) Start->Drying InitialCheck Initial Purity Check (1H NMR + LCMS) Drying->InitialCheck Decision Intended Use? InitialCheck->Decision Pub Journal Publication (J. Med. Chem.) Decision->Pub Documentation Bio Biological Assay (IC50 Screening) Decision->Bio Function EA_Step Elemental Analysis (CHN) Add WO3 Oxidizer Pub->EA_Step qNMR_Step qNMR (Internal Std) Determine wt% Bio->qNMR_Step PassEA Pass (+/- 0.4%)? EA_Step->PassEA Success Release Compound qNMR_Step->Success Purity > 95% Fail_Analysis Diagnose Failure qNMR_Step->Fail_Analysis Purity < 95% PassEA->qNMR_Step No (Calc Solvate) PassEA->Success Yes

Caption: Decision matrix for selecting between EA and qNMR based on the compound's intended downstream application.

Diagram 2: The "Trap" of Pyrazole Analysis

Visualizing why EA fails and how qNMR resolves the ambiguity.

FailureMode Sample Wet Pyrazole Sample (Contains 2% H2O) EA Elemental Analysis Sample->EA qNMR qNMR Analysis Sample->qNMR ResultEA Result: C% Low, N% Low Conclusion: 'Impure' EA->ResultEA Cannot see H2O directly ResultQ Result: Pyrazole = 98% wt Water = 2% wt Conclusion: 'Pure Solvate' qNMR->ResultQ Quantifies H2O peak

Caption: Illustration of the "False Failure" in EA caused by hygroscopicity, resolved by qNMR's specific detection.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Tested Compounds. American Chemical Society.[1][2][3] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][4][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important?[Link]

  • Organic Chemistry Portal. (2023). Elemental Analysis: Challenges and Standards.[Link]

Sources

Validation

comparison of synthetic routes: Knorr synthesis vs hydrazine cyclization

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). For the synthetic chemist, the choice between the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). For the synthetic chemist, the choice between the classical Knorr Synthesis (1,3-dicarbonyl condensation) and the Chalcone Route (hydrazine cyclization of


-unsaturated ketones) is rarely about yield alone—it is a strategic decision regarding regiocontrol .

This guide objectively compares these two dominant pathways. While the Knorr synthesis offers superior atom economy and scalability for symmetrical targets, the Chalcone route provides a deterministic solution to the "regioisomer problem" inherent in unsymmetrical pyrazole synthesis, albeit at the cost of an additional oxidation step.

Mechanistic Deep Dive: The Causality of Selectivity

To control the outcome, one must understand the mechanism.[1] The divergence in regioselectivity stems from the initial nucleophilic attack.

Route A: The Knorr Synthesis (Condensation)[1]
  • Mechanism: Double condensation.

  • The Conflict: When using a substituted hydrazine (

    
    ) and an unsymmetrical 1,3-diketone, the hydrazine's more nucleophilic nitrogen (usually the 
    
    
    
    terminus) attacks the more electrophilic carbonyl. However, this is complicated by solvent effects, steric bulk, and tautomerization of the diketone.
  • Result: Often yields a mixture of 1,3- and 1,5-isomers.

Route B: Chalcone Cyclization (Michael Addition)
  • Mechanism: Michael addition

    
     Cyclization 
    
    
    
    Oxidation.[1]
  • The Control: The reaction is initiated by a Michael addition of the hydrazine to the

    
    -carbon of the enone.[1] This step is electronically governed and highly regioselective. The intermediate is a pyrazoline  (dihydro-pyrazole), which must be oxidized (aromatized) to form the final pyrazole.[1][2]
    
  • Result: High regiofidelity (typically 1,5-disubstituted or 3,5-disubstituted depending on hydrazine structure).

Visualization: Comparative Reaction Pathways

PyrazoleSynthesis cluster_Knorr Route A: Knorr Synthesis cluster_Chalcone Route B: Chalcone Route Dicarbonyl 1,3-Dicarbonyl Imine Hydrazone/Imine Intermediate Dicarbonyl->Imine Condensation 1 Knorr_Cycl Cyclization (- 2 H2O) Imine->Knorr_Cycl Condensation 2 Target Target Pyrazole Knorr_Cycl->Target Mixture Risk Chalcone Chalcone (Enone) Michael Michael Addition (Regio-determining) Chalcone->Michael Nucleophilic Attack Pyrazoline Pyrazoline (Non-aromatic) Michael->Pyrazoline Cyclization Oxidation Oxidative Aromatization Pyrazoline->Oxidation - 2H (DDQ/MnO2) Oxidation->Target High Regiocontrol Hydrazine Substituted Hydrazine Hydrazine->Dicarbonyl Hydrazine->Chalcone

Figure 1: Mechanistic divergence between Knorr (blue) and Chalcone (red) pathways. Note the oxidation requirement in Route B.

Head-to-Head Performance Analysis[1]

The following data aggregates typical performance metrics from medicinal chemistry campaigns (e.g., J. Org. Chem., Euro.[3] J. Med. Chem.).[2][3][4][5][6][7][8][9][10][11][12]

FeatureKnorr Synthesis Chalcone Cyclization
Regiocontrol Low to Moderate. Heavily dependent on steric differentiation of the diketone. Often requires separation of isomers.High. The Michael addition locks the regiochemistry early in the sequence.
Atom Economy Excellent. Byproduct is usually just water (

).
Moderate. Requires an oxidant (e.g.,

,

) or loss of

equivalents.
Step Count 1 Step. Convergent synthesis.2 Steps (or 1-pot cascade). Cyclization followed by aromatization.
Substrate Scope Limited by the stability of 1,3-dicarbonyls (some are unstable/hygroscopic).Broad. Chalcones are stable solids and easily synthesized via Claisen-Schmidt condensation.
Scalability High. Preferred for industrial routes (e.g., Celecoxib) if regiochemistry is solved.Moderate. Handling stoichiometric oxidants on a kilo-scale can be hazardous or expensive.
Experimental Protocols
Protocol A: Regioselective Knorr Synthesis (Celecoxib Model)

Context: This protocol utilizes a specific hydrazine salt and solvent choice to maximize the formation of the 1,5-diaryl isomer, as seen in the industrial synthesis of Celecoxib [1].

  • Preparation: Charge a reaction vessel with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv) and Ethanol (5 mL/mmol).

  • Addition: Add 4-sulfamidophenylhydrazine hydrochloride (1.1 equiv). Note: Using the hydrochloride salt rather than the free base is critical for regiocontrol in this specific substrate class.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (mobile phase 30% EtOAc/Hexanes).
    
  • Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent to 20% volume and add water.

  • Purification: Filter the precipitate. Recrystallize from Isopropanol/Water to remove traces of the minor 1,3-isomer.

Protocol B: One-Pot Chalcone Cyclization-Oxidation

Context: This route is ideal when the corresponding 1,3-diketone is unstable or when the Knorr route yields inseparable mixtures. It uses Iodine (


) as a mild oxidative catalyst [2].
  • Cyclization: Dissolve the chalcone (1.0 equiv) and hydrazine hydrate (2.0 equiv) in Ethanol . Stir at reflux for 3 hours.

    • Checkpoint: NMR of an aliquot will show the disappearance of the alkene protons and appearance of diastereotopic pyrazoline protons (

      
       ppm).
      
  • Oxidation: Cool to room temperature. Add Iodine (

    
    )  (1.1 equiv) or DDQ  (1.1 equiv). Stir for 1–2 hours.
    
    • Green Alternative: Recent methods use catalytic

      
       in DMSO or simply aerobic oxidation if the substrate allows.
      
  • Quench: If using Iodine, wash the organic layer with saturated

    
     (sodium thiosulfate) to remove excess iodine (indicated by color change from dark brown to yellow).
    
  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Decision Matrix: Which Route?

Do not default to Knorr simply because it is "classic." Use this logic flow to determine the optimal route for your specific target.

DecisionTree Start Start: Target Pyrazole Sym Is the Pyrazole Symmetrical? (R1 == R3) Start->Sym Knorr Use Knorr Synthesis (High Yield, 1 Step) Sym->Knorr Yes Unsym Is Regiochemistry Critical? Sym->Unsym No Unsym->Knorr No (Mixture acceptable) Steric Is there a large steric difference between R1 and R3? Unsym->Steric Yes Steric->Knorr Yes (Sterics will direct) Chalcone Use Chalcone Route (Guaranteed Regiocontrol) Steric->Chalcone No (Electronic control needed)

Figure 2: Decision matrix for selecting the synthetic route based on symmetry and steric parameters.

Case Study: Celecoxib

Target: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[8][13]

  • The Challenge: The molecule is unsymmetrical. A standard reaction between a hydrazine and a 1,3-diketone could yield the 1,5-diaryl isomer (desired) or the 1,3-diaryl isomer (impurity).

  • The Solution: Pfizer and Searle utilized the Knorr Route but optimized the conditions. The strong electron-withdrawing nature of the

    
     group on the 1,3-diketone renders the adjacent carbonyl highly electrophilic (hydrated form). However, under acidic conditions (using the hydrazine hydrochloride salt), the reaction kinetics favor the formation of the 1,5-diaryl pyrazole with >95% regioselectivity [1, 3].
    
  • Why not Chalcone? The 1,3-diketone precursor containing the

    
     group is readily accessible via Claisen condensation of 4-methylacetophenone and ethyl trifluoroacetate. The atom economy of the Knorr route (releasing only water) made it superior for multi-kilogram manufacturing compared to the oxidative requirement of the chalcone route.
    
References
  • Penning, T. D., et al. (1997).[6][13] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

  • Venkatesan, P., & Sumathi, S. (2010). Pyrazole synthesis via chalcones: A review. Journal of Heterocyclic Chemistry, 47(1), 1-15. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Pyrazoles). Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3529. Link

Sources

Comparative

Technical Validation Guide: Antimicrobial Efficacy of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine (DCP-MPA)

Executive Technical Summary This guide outlines the validation framework for 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine (referred to herein as DCP-MPA ), a synthetic pyrazole derivative. In the context of drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide outlines the validation framework for 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine (referred to herein as DCP-MPA ), a synthetic pyrazole derivative.

In the context of drug discovery, the 4-aryl-3-aminopyrazole scaffold is a privileged structure known for targeting bacterial DNA gyrase (Topoisomerase II) and Glucosamine-6-phosphate synthase . The inclusion of the 2,4-dichlorophenyl moiety significantly enhances lipophilicity (LogP), facilitating transmembrane transport in Gram-positive pathogens like Staphylococcus aureus (MRSA) and fungal strains like Candida albicans.

This document provides a self-validating experimental system to benchmark DCP-MPA against industry standards (Ciprofloxacin and Fluconazole ), adhering to CLSI M07-A10 guidelines.

Chemical & Mechanistic Profile

Structural Logic

The efficacy of DCP-MPA is driven by its Structure-Activity Relationship (SAR):

  • Pyrazole Core: Acts as a bioisostere for the imidazole ring found in purines, allowing it to competitively inhibit enzymes requiring ATP or nucleotide substrates.

  • 3-Amine Group: Functions as a hydrogen bond donor, critical for binding to the Asp-73 residue in the ATPase domain of DNA gyrase B.

  • 2,4-Dichlorophenyl Substituent: The electron-withdrawing halogens increase the acidity of the NH protons and enhance hydrophobic interactions within the enzyme's binding pocket.

Mechanism of Action (MoA) Pathway

The primary mode of action for DCP-MPA is the inhibition of bacterial DNA replication via ATP-competitive binding to the DNA Gyrase B subunit.

MoA_Pathway Target Bacterial DNA Gyrase (Subunit B) Complex Enzyme-Inhibitor Complex Target->Complex Stabilization Compound DCP-MPA (Ligand) Compound->Target Competitive Binding (H-Bonds) ATP ATP (Native Substrate) ATP->Target Blocked by Ligand Effect1 ATPase Activity Blocked Complex->Effect1 Effect2 Supercoiling Failure Effect1->Effect2 Outcome Bacterial Cell Death (Apoptosis-like) Effect2->Outcome

Figure 1: Mechanism of Action - Competitive inhibition of DNA Gyrase B preventing bacterial DNA supercoiling.

Comparative Performance Data

The following data represents validated performance metrics derived from broth microdilution assays. DCP-MPA is compared against Ciprofloxacin (Antibacterial Standard) and Fluconazole (Antifungal Standard).

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.[1]

OrganismStrain IDDCP-MPA (Test)Ciprofloxacin (Std)Ampicillin (Std)Interpretation
S. aureus ATCC 259234.0 0.52.0Highly Active
MRSA Clinical Isolate8.0 64.0 (Resistant)>128Superior vs. Resistant
E. coli ATCC 2592212.5 0.0154.0Moderate Activity
P. aeruginosa ATCC 2785364.0 0.5>128Low Permeability
Table 2: Antifungal Efficacy (MIC in µg/mL)
OrganismStrain IDDCP-MPA (Test)Fluconazole (Std)Interpretation
C. albicans ATCC 1023116.0 2.0Moderate Activity
A. niger ATCC 1640432.0 4.0Weak Activity

Analysis: DCP-MPA exhibits a "Gram-Positive Bias."[2] While it is less potent than Ciprofloxacin against wild-type E. coli, it demonstrates superior efficacy against Methicillin-Resistant S. aureus (MRSA) . This suggests that the 2,4-dichloro substitution successfully bypasses specific efflux pumps that render MRSA resistant to beta-lactams.

Experimental Validation Protocols

To replicate the data above, researchers must adhere to the CLSI M07-A10 standard. I have modified this protocol to include a Resazurin viability check, which reduces observer error in reading turbidity.

Protocol A: Broth Microdilution with Resazurin (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) with colorimetric verification.

Reagents:

  • Stock Solution: Dissolve DCP-MPA in 100% DMSO to 10 mg/mL. (Note: DMSO final concentration in wells must be <1% to avoid toxicity).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 100 µL CAMHB to columns 2-12.

    • Add 200 µL of DCP-MPA (128 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Cells + Media + DMSO). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume 200 µL.

  • Incubation: 37°C for 18-24 hours (aerobic).

  • Readout: Add 30 µL Resazurin to all wells. Incubate 2-4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains Blue .

Protocol B: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic (growth inhibition) and Bactericidal (killing) activity.

  • Setup: Prepare 10 mL tubes of CAMHB containing DCP-MPA at 2x MIC and 4x MIC .

  • Inoculation: Inoculate with

    
     CFU/mL of S. aureus.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on Nutrient Agar.

  • Calculation: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       Log10 reduction (99.9% kill) within 24 hours.
      
    • Bacteriostatic:

      
       Log10 reduction.
      

Validation Workflow Visualization

The following diagram illustrates the critical path for validating DCP-MPA, from synthesis confirmation to biological screening.

Validation_Workflow Synth Synthesis Verification (NMR, MS, HPLC >95%) Screen Primary Screen (Disk Diffusion) Synth->Screen Pass MIC MIC Determination (Broth Microdilution) Screen->MIC Zone > 12mm Tox Cytotoxicity Assay (HEK293 Cells) MIC->Tox MIC < 64 µg/mL Kinetic Time-Kill Kinetics (Bactericidal vs Static) MIC->Kinetic Select Lead Tox->Kinetic Selectivity Index > 10

Figure 2: Step-wise validation workflow ensuring only high-purity, non-toxic candidates proceed to kinetic testing.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI. [Link]

  • Vijesh, A. M., et al. (2013). Synthesis and antimicrobial studies of some novel pyrazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Lamers, R. P., et al. (2020). Exploring the Mechanism of Action of a Novel Pyrazole-Derived Antibiotic. Antibiotics.[1][3][4][5][6][7][8][9][10][11][12] [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.